3,4-Dimethyl-5-pyrazolone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-dimethyl-1,4-dihydropyrazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-3-4(2)6-7-5(3)8/h3H,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCIXKQBKWRGMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NNC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501271100 | |
| Record name | 2,4-Dihydro-4,5-dimethyl-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501271100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6628-22-4 | |
| Record name | 2,4-Dihydro-4,5-dimethyl-3H-pyrazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6628-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3,4-Dimethyl-5-pyrazolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006628224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dimethyl-5-pyrazolone | |
| Source | DTP/NCI | |
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| Record name | 2,4-Dihydro-4,5-dimethyl-3H-pyrazol-3-one | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dimethyl-5-pyrazolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.917 | |
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Synthetic Methodologies and Strategies for 3,4 Dimethyl 5 Pyrazolone and Its Analogues
Conventional Synthetic Approaches
Conventional methods for synthesizing pyrazolones have been the bedrock of their production for many years. These typically involve straightforward condensation reactions and, more recently, the strategic use of multi-component reactions to build molecular complexity in a single step.
Condensation Reactions Utilizing Esters and Hydrazine (B178648) Derivatives
The most traditional and widely employed method for the synthesis of 5-pyrazolone derivatives is the condensation reaction between a β-keto ester and a hydrazine derivative. nih.govresearchgate.net This reaction, often referred to as the Knorr pyrazole (B372694) synthesis, is a robust and versatile method for accessing a wide range of pyrazolone (B3327878) structures. In the specific case of 3,4-dimethyl-5-pyrazolone, the reaction involves the cyclocondensation of α-methylacetoacetic acid ester with a suitable hydrazine.
The general mechanism involves the initial reaction of the hydrazine with the ketone carbonyl of the β-keto ester to form a hydrazone intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the second nitrogen atom of the hydrazine onto the ester carbonyl, followed by the elimination of an alcohol, yields the pyrazolone ring. ias.ac.in
One specific example is the reaction of N-methyl-piperidyl-(4)-hydrazine with α-methyl-acetic acid ester at room temperature, which proceeds with slight heating and becomes viscous. The mixture is then heated under vacuum to drive the reaction to completion, yielding 1-[N-methyl-piperidyl-(4')]-3,4-dimethyl-pyrazolone-(5). google.com Similarly, the synthesis of 3-methyl-5-pyrazolone can be achieved by treating ethyl acetoacetate (B1235776) with hydrazine hydrate (B1144303) in absolute ethanol (B145695). researchgate.netjmchemsci.com
The reaction conditions for these condensations can vary, with some proceeding at room temperature while others require heating. The choice of solvent and the presence of an acid or base catalyst can also influence the reaction rate and yield. For instance, the synthesis of 3,5-dimethylpyrazole (B48361), a related compound, has been reported from acetylacetone (B45752) and hydrazine hydrate in ethanol or hydrazine sulfate (B86663) in an aqueous alkali solution. orgsyn.org
| β-Keto Ester | Hydrazine Derivative | Product | Conditions | Reference |
|---|---|---|---|---|
| α-Methyl-acetic acid ester | N-methyl-piperidyl-(4)-hydrazine | 1-[N-methyl-piperidyl-(4')]-3,4-dimethyl-pyrazolone-(5) | Room temperature, then 120°C under vacuum | google.com |
| Ethyl acetoacetate | Hydrazine hydrate | 3-Methyl-5-pyrazolone | Absolute ethanol, 60°C | jmchemsci.com |
| α-n-Propyl acetic acid ester | N-methyl-piperidyl-(4)-hydrazine | 1-[N-methyl-piperidyl-(4')]-3-methyl-4-n-propyl-pyrazolone-(5) | Mixing, then 120°C under vacuum | google.com |
| α-Phenyl-acetic acid ester | N-methyl-piperidyl-(4)-hydrazine | 1-[N-methyl-piperidyl-(4')]-3-methyl-4-phenyl-pyrazolone-(5) | Mixing, then 120°C under vacuum | google.com |
Multi-component Reaction Strategies
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single pot by combining three or more starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation. Several MCR strategies have been developed for the synthesis of pyrazole and pyrazolone derivatives.
In many of these reactions, the pyrazolone core is formed in situ from the condensation of a β-keto ester and a hydrazine derivative, which then participates in further reactions with other components. For example, a four-component synthesis can be achieved where a β-ketoester first reacts with hydrazine to form a pyrazolone. Simultaneously, a Knoevenagel condensation between an aldehyde and malononitrile (B47326) generates a Michael acceptor. A subsequent Michael addition and cyclization between the pyrazolone and the Knoevenagel product leads to complex pyranopyrazole derivatives. nih.govbeilstein-journals.org
Another three-component approach involves the reaction of enaminones, benzaldehyde (B42025), and hydrazine dihydrochloride (B599025) in water with a catalytic amount of ammonium (B1175870) acetate (B1210297) to produce polyfunctionally substituted pyrazoles. longdom.org The versatility of MCRs allows for the incorporation of a wide range of substituents into the final pyrazole structure, making it a highly valuable strategy for generating libraries of analogues for various applications.
Advanced Synthetic Techniques
In recent years, there has been a significant push towards the development of more environmentally friendly and efficient synthetic methods. For pyrazolone synthesis, this has led to the adoption of advanced techniques such as microwave-assisted synthesis, solvent-free procedures, and the use of catalysts to enhance reaction rates and selectivity.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has gained considerable attention as a method to accelerate chemical reactions, often leading to higher yields and cleaner reaction profiles in significantly shorter timeframes compared to conventional heating. dergipark.org.tr The synthesis of pyrazolones is well-suited to this technology.
The condensation of hydrazine derivatives with various β-keto esters can be carried out under solvent-free conditions using microwave irradiation, resulting in the rapid formation of pyrazolones in good to excellent yields. researchgate.net For instance, a one-pot, three-component synthesis of 4-arylidene-pyrazolone derivatives has been developed using microwave irradiation without a solvent. This method involves the reaction of an ethyl acetoacetate, a hydrazine derivative, and an aldehyde, with optimal results achieved at a power of 420 W for 10 minutes. mdpi.com
Furthermore, microwave assistance has been successfully applied to pseudo-five-component syntheses of more complex structures like tris(pyrazolyl)methanes, where the initial step is the formation of a pyrazolone from a β-ketoester and hydrazine. nih.govbeilstein-journals.org This highlights the broad applicability of microwave technology in the synthesis of both simple and complex pyrazolone-containing molecules.
| Reactants | Product Type | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Hydrazine derivatives, β-keto esters | Substituted pyrazolones | Solvent-free, microwave irradiation | Rapid | Good to excellent | researchgate.net |
| Ethyl acetoacetate, 3-nitrophenylhydrazine, 3-methoxy-4-ethoxy-benzaldehyde | (Z)-4-(4-Ethoxy-3-methoxybenzylidene)-3-methyl-1-(3-nitrophenyl)-pyrazolone | Solvent-free, 420 W microwave | 10 min | 83% | mdpi.com |
| β-ketoesters, hydrazines, 4-formylpyrazole | Tris(pyrazolyl)methanes | Microwave-assisted | Not specified | Not specified | nih.govbeilstein-journals.org |
Solvent-Free Synthetic Procedures
The elimination of volatile organic solvents is a key principle of green chemistry. Solvent-free, or solid-state, reactions offer numerous benefits, including reduced environmental impact, lower costs, and often simpler work-up procedures. The synthesis of pyrazolones has been successfully adapted to solvent-free conditions.
As mentioned in the context of microwave-assisted synthesis, the condensation of hydrazine derivatives with β-keto esters can be performed without a solvent, often with microwave irradiation to facilitate the reaction. researchgate.net However, solvent-free synthesis of pyrazolones is not limited to microwave conditions. For example, the preparation of 1-phenyl and 1-methyl derivatives of 3-methyl-5-pyrazolone has been achieved quantitatively through a scalable solvent-free reaction of the corresponding hydrazine derivative with ethyl acetoacetate. ias.ac.in This demonstrates that even conventional heating can be effective for solvent-free pyrazolone synthesis.
The applicability of solvent-free methods is sometimes limited to liquid or low-melting-point substrates. researchgate.net Nevertheless, for suitable starting materials, this approach represents a significant step towards more sustainable chemical manufacturing.
Catalytic Methodologies in Pyrazolone Formation
The use of catalysts can significantly improve the efficiency and selectivity of pyrazolone synthesis. Both acid and base catalysts have been traditionally used in the Knorr pyrazole synthesis. More recently, a wider range of catalytic systems, including Lewis acids and organocatalysts, have been explored.
Lewis acid catalysts such as Samarium(III) chloride (SmCl₃) have been shown to accelerate the C-acylation of β-ketoesters to form 1,3-diketones, which then readily cyclize with hydrazine to form 3,4,5-substituted pyrazoles. nih.govbeilstein-journals.org Another Lewis acid, Ytterbium(III) perfluorooctanoate (Yb(PFO)₃), has been used as a mild and efficient catalyst for the three-component synthesis of pyrazole-4-carboxylates from aldehydes, β-ketoesters, and hydrazine hydrate. beilstein-journals.org
In addition to Lewis acids, Brønsted bases have also been employed. For instance, sodium gluconate, a non-toxic and biodegradable catalyst, has been used to facilitate the synthesis of dihydropyrano[2,3-c]pyrazoles in a multi-component reaction. rsc.org Other catalysts like imidazole (B134444) and taurine (B1682933) have also been reported to be effective in aqueous media for the synthesis of various pyrazolone derivatives, further highlighting the move towards greener catalytic systems. rsc.orgacs.org
| Catalyst | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| Samarium(III) chloride (SmCl₃) | Consecutive three-component synthesis of pyrazoles | Accelerates C-acylation and subsequent cyclization | nih.govbeilstein-journals.org |
| Ytterbium(III) perfluorooctanoate (Yb(PFO)₃) | Three-component synthesis of pyrazole-4-carboxylates | Mild and highly efficient | beilstein-journals.org |
| Sodium gluconate | Multicomponent synthesis of dihydropyrano[2,3-c]pyrazoles | Non-toxic, biodegradable, Brønsted base catalysis | rsc.org |
| Imidazole | Synthesis of pyrazole compounds in aqueous media | Green synthetic approach | acs.org |
| Taurine | Multicomponent synthesis of dihydropyrano[2,3-c]pyrazoles | Green reaction medium (water) | rsc.org |
Mechanistic Investigations of Synthesis Pathways
Understanding the intricate mechanisms of chemical reactions is fundamental to optimizing synthesis, improving yields, and ensuring product purity. In the synthesis of pyrazolone derivatives, advanced analytical techniques are employed to monitor reaction progress in real-time and to elucidate the complex steps involved. These methods provide a window into the dynamic chemical environment, revealing the transient intermediates and transition states that govern the formation of the final product.
In-line Fourier Transform Infrared (FT-IR) spectroscopy has emerged as a powerful process analytical technology (PAT) for real-time monitoring of chemical syntheses. This non-invasive technique provides continuous information about the molecular composition of a reaction mixture by measuring the absorption of infrared radiation by the vibrating chemical bonds. In the context of pyrazolone synthesis, a fiber-optic FT-IR probe can be directly inserted into the reaction vessel, allowing for the collection of spectra at frequent intervals without disturbing the reaction.
A notable application of this technique was demonstrated in the study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole. rsc.org By collecting IR spectra throughout the process, researchers can track the disappearance of reactant-specific absorption bands and the simultaneous appearance of bands corresponding to intermediates and the final product. This continuous stream of data creates a detailed "movie" of the chemical transformation, enabling the identification of key reaction milestones and the determination of reaction kinetics. The ability to monitor the process in real-time is crucial for understanding the influence of various parameters, such as temperature and reactant concentration, on the reaction pathway.
The large and complex datasets generated by in-line FT-IR spectroscopy necessitate the use of advanced mathematical and statistical tools, known as chemometrics, for data analysis. Independent Component Analysis (ICA) is a particularly effective chemometric method for this purpose. rsc.orgresearchgate.net ICA is a computational technique used to separate a multivariate signal into its additive, independent subcomponents. wikipedia.orgituonline.com
In the analysis of a chemical reaction, the series of FT-IR spectra collected over time can be considered a mixture of signals from all the components present (reactants, intermediates, and products). ICA functions as a "blind source separation" tool, capable of deconvoluting the mixed spectra to extract the pure spectral profiles of each individual chemical species and their corresponding concentration profiles over the course of the reaction. rsc.orgresearchgate.netresearchgate.net
The application of ICA to the in-line FT-IR data from the synthesis of 4-amino-3,5-dimethyl pyrazole successfully determined the concentration profiles and spectra of the reactant, intermediates, and the final product. rsc.org The results obtained through this method were validated by quantum chemical calculations, confirming the reliability of the approach. rsc.org This powerful combination of in-line FT-IR and ICA allows for a detailed deduction of the synthesis mechanism, providing insights that are often unattainable through traditional offline sampling and analysis. rsc.org
| Component Identified by ICA | Role in Reaction | Method of Confirmation |
| Reactant | Starting material | Spectral matching and concentration decrease over time |
| Intermediate 1 | Transient species | Appearance and subsequent disappearance of unique spectral bands |
| Intermediate 2 | Transient species | Appearance and subsequent disappearance of unique spectral bands |
| Product | Final compound | Spectral matching and concentration increase to a stable state |
This interactive table summarizes the typical output from an ICA analysis of reaction monitoring data, illustrating how different chemical species are identified and tracked over time.
Regioselectivity in Pyrazolone Synthesis and Derivative Formation
Regioselectivity refers to the preference for bond-making or bond-breaking in one direction over all other possible directions. In the synthesis of pyrazolones and their subsequent derivatization, controlling regioselectivity is crucial for obtaining the desired isomer and avoiding the formation of difficult-to-separate mixtures.
The most common route to the pyrazolone core is the Knorr cyclocondensation reaction, which involves the condensation of a β-ketoester (a type of 1,3-dicarbonyl compound) with a hydrazine. ingentaconnect.com When an unsymmetrical β-ketoester and a substituted hydrazine are used, the initial reaction can occur at either of the two carbonyl groups, potentially leading to the formation of two different regioisomeric pyrazoles. ingentaconnect.comacs.org
The outcome of the reaction is influenced by a combination of steric and electronic factors of the substituents on both the diketone and the hydrazine. ingentaconnect.com For example, the more nucleophilic nitrogen atom of the hydrazine will preferentially attack the more electrophilic (less sterically hindered) carbonyl carbon of the diketone. Reaction conditions also play a significant role. It has been demonstrated that the choice of solvent can dramatically alter the regioselectivity; for instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can significantly improve the regioselectivity in favor of one isomer compared to reactions run in ethanol. acs.org
Once the pyrazolone ring is formed, it possesses distinct reactive sites that can be targeted for further functionalization. The this compound tautomer exists in equilibrium, but the structure with a methylene (B1212753) group at the C-4 position is particularly reactive. This C-4 position is an active methylene group, meaning the adjacent carbonyl and enamine-like functionalities make its protons acidic and the carbon nucleophilic. Consequently, this site is prone to electrophilic substitution and condensation reactions. A common derivatization is the Knoevenagel condensation, where the C-4 position reacts with aldehydes or ketones in the presence of a basic catalyst like piperidine (B6355638) to form 4-benzylidene derivatives. ekb.eg This high reactivity and regioselectivity at the C-4 position is a cornerstone of pyrazolone derivative synthesis, allowing for the construction of a wide array of complex molecules. nih.govnih.gov
Reactivity and Derivatization Studies of 3,4 Dimethyl 5 Pyrazolone
Functionalization of the Pyrazolone (B3327878) Nucleus
The structure of 3,4-dimethyl-5-pyrazolone offers several positions for functionalization, primarily at the C4 carbon and the N1 and N2 nitrogen atoms. The reactivity at these sites is influenced by the electronic nature of the pyrazolone ring and the reaction conditions employed.
Electrophilic and Nucleophilic Reactions at the C4 Position
The C4 position of the pyrazolone ring is particularly susceptible to electrophilic substitution reactions due to the electron-donating effects of the adjacent nitrogen atoms and the methyl group at C3, which increase the nucleophilicity of this carbon. pharmaguideline.compharmajournal.netencyclopedia.pub Conversely, the introduction of an appropriate leaving group at the C4 position can facilitate nucleophilic substitution.
One of the most common electrophilic substitution reactions at the C4 position is formylation. The Vilsmeier-Haack reaction, employing a reagent like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is effective for introducing a formyl group at the C4 position of pyrazole (B372694) derivatives. chemrxiv.org This reaction proceeds through the formation of a chloroiminium ion intermediate which is attacked by the electron-rich C4 carbon. For instance, the formylation of N-chloroethyl-3,5-dimethylpyrazole at the C4 position has been successfully carried out using the Vilsmeier-Haack method. publishatcj.com
The C4 position can also undergo halogenation. N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride can be used to introduce chlorine or bromine atoms at this position. publishatcj.com Furthermore, the C4 position is reactive towards coupling reactions. For example, pyrazolin-5-ones can undergo nucleophilic addition from the C4 position to various electrophilic acceptors. rsc.org
Reactions at Nitrogen Atoms (N1, N2), including N-Alkylation
The nitrogen atoms of the pyrazole ring, being basic in nature, readily react with electrophiles. pharmaguideline.comrrbdavc.org N-alkylation is a common reaction, and it can be achieved using various alkylating agents such as alkyl halides, dimethyl sulfate (B86663), or diazomethane. pharmaguideline.compharmajournal.net The reaction with an alkyl halide typically proceeds by first forming an N-alkyl pyrazolium (B1228807) salt, which can then be deprotonated to yield the N-alkyl pyrazole. rrbdavc.org Further alkylation can lead to the formation of N1,N2-dialkylpyrazolium salts. rrbdavc.org
The regioselectivity of N-alkylation in unsymmetrical pyrazoles can be influenced by steric and electronic factors. mdpi.com For instance, a method for N-alkylation of pyrazoles using trichloroacetimidate (B1259523) electrophiles and a Brønsted acid catalyst has been developed, where the major product is sterically controlled. semanticscholar.org In some cases, highly selective N-alkylation can be achieved, as demonstrated in the reaction of 3-NO2-1H-pyrazole with various electrophiles, showing high regioselectivity. acs.org
Synthesis of Fused Heterocyclic Ring Systems
The pyrazolone ring serves as a valuable building block for the synthesis of more complex, fused heterocyclic systems. semanticscholar.orgjmchemsci.combeilstein-journals.org These reactions often involve the condensation of a functionalized pyrazolone with a suitable polyfunctional molecule.
A common strategy involves using a pyrazolone derivative with a reactive group at the C4 position. For example, 5-chloro-3-methyl-1-phenylpyrazole-4-carboxaldehyde, prepared via Vilsmeier chloroformylation of the corresponding pyrazolone, is a key intermediate. beilstein-journals.org The chlorine atom at C5 is readily displaced by nucleophiles, and the aldehyde group at C4 can participate in condensation reactions. beilstein-journals.org This allows for the construction of fused systems like pyrazolinoquinolizines and 1,4-oxazinopyrazolines. beilstein-journals.org
Another approach involves the reaction of pyrazole-4-carbaldehydes with active methylene (B1212753) compounds to create intermediates that can undergo intramolecular cyclization to form fused rings like pyrazolo[3,4-e]indolizines. semanticscholar.org Similarly, condensation of 5-amino-1H-pyrazole-4-carbaldehyde with compounds like diethyl malonate can lead to the formation of pyrazolo[3,4-b]pyridines. semanticscholar.org The reaction of pyrazolone derivatives with hydrazine (B178648) or phenylhydrazine (B124118) can also lead to the formation of fused pyrazole ring systems. jmchemsci.com
The following table summarizes some examples of fused heterocyclic systems synthesized from pyrazolone precursors.
| Pyrazolone Precursor | Reagent(s) | Fused Heterocyclic System | Reference |
| 5-(pyrrolidin-1-yl)-1H-pyrazole-4-carbaldehyde | Methylene active nitriles, then ZnCl₂ | Pyrazolo[3,4-e]indolizine | semanticscholar.org |
| 5-Amino-1H-pyrazole-4-carbaldehyde | Diethyl malonate | Pyrazolo[3,4-b]pyridine | semanticscholar.org |
| Benzylidene derivatives of 3-methyl-5-pyrazolone | Hydrazine or phenylhydrazine | Fused pyrazole systems | jmchemsci.com |
| 5-tert-amino-3-methyl-1-phenylpyrazolone-4-carboxaldehyde | Malononitrile (B47326) or cyanoacetamide, then ZnCl₂ | Pyrazolinoquinolizine or 1,4-oxazinopyrazoline | beilstein-journals.org |
Formation of Schiff Bases and Related Ligands from Pyrazolone Precursors
Pyrazolone derivatives, particularly those containing an amino or a formyl group, are excellent precursors for the synthesis of Schiff bases. Schiff bases are formed through the condensation reaction between a primary amine and an aldehyde or ketone. nih.govresearchgate.netscielo.org.co
For instance, pyrazolones with a primary amine group can react with various aldehydes to yield Schiff bases. nih.gov Similarly, pyrazole-4-carbaldehydes can be condensed with a variety of aromatic amines in the presence of a catalytic amount of glacial acetic acid to form the corresponding Schiff bases. scielo.org.co These Schiff bases can exist as bidentate, tridentate, or tetradentate ligands capable of forming stable complexes with metal ions. researchgate.net
The following table provides examples of Schiff bases synthesized from pyrazolone precursors.
| Pyrazolone Precursor | Amine/Aldehyde | Resulting Schiff Base Structure | Reference |
| 3-[2-(3-amino-5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene) hydrazin-1-yl]-2-phenyl-3,4-dihydroquinazolin-4-one | Various aldehydes | QSP1-5 | nih.gov |
| 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Various aromatic amines | (E)-2-(((3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)amino)phenol and others | scielo.org.co |
| 5-aminopyrazole derivatives | 4-(piperidin-1-yl) benzaldehyde (B42025) or 3,4,5-trimethoxybenzaldehyde | Schiff bases tethered to a pyrazole moiety | nih.gov |
Introduction of Diverse Substituents and Their Influence on Reaction Pathways and Yields
The introduction of various substituents onto the pyrazolone ring can significantly influence its reactivity, reaction pathways, and the yields of the products. acs.orgmdpi.com The electronic nature of these substituents, whether they are electron-donating or electron-withdrawing, plays a crucial role. acs.orgmdpi.com
Electron-donating groups, such as methyl groups, generally increase the electron density of the pyrazole ring, enhancing its nucleophilicity and making it more susceptible to electrophilic attack. mdpi.com Conversely, electron-withdrawing groups, like a nitro group, decrease the electron density, which can affect the basicity of the nitrogen atoms and the reactivity of the carbon atoms. acs.orgmdpi.com For example, in the cycloaddition of propylene (B89431) oxide and CO2 catalyzed by pyrazole derivatives, those with electron-withdrawing aryl substituents showed higher conversion rates than those with electron-donating groups. acs.org This was attributed to the lower pKa values of the N-H proton in the pyrazoles with electron-withdrawing groups, leading to a stronger interaction with the epoxide oxygen. acs.org
The nature and position of substituents can also direct the regioselectivity of reactions. mdpi.com For example, in the synthesis of N-alkyl pyrazoles, steric hindrance from substituents can control which nitrogen atom is alkylated. mdpi.com The regioselectivity of cyclocondensation reactions to form fused pyrazoles can also be dependent on the electronic character of the substituents on the reacting partners. jmchemsci.comresearchgate.net
The following table illustrates the effect of substituents on reaction outcomes.
| Pyrazolone Derivative | Reaction | Substituent Effect | Reference |
| 3,5-Aryl-substituted pyrazoles | Cycloaddition of PO and CO₂ | Electron-withdrawing groups on the aryl substituent increase catalytic activity. | acs.org |
| Unsymmetrical pyrazoles | N-alkylation with trichloroacetimidates | Steric effects of substituents control the regioselectivity of N-alkylation. | mdpi.comsemanticscholar.org |
| Benzylidene derivatives of 3-methyl-5-pyrazolone | Condensation with hydrazine/phenylhydrazine | The nature of the substituent on the benzylidene group influences the properties of the resulting fused pyrazole. | jmchemsci.com |
Coordination Chemistry and Metal Complexation of 3,4 Dimethyl 5 Pyrazolone and Its Derivatives
Ligand Design and Diverse Coordination Modes
The coordination behavior of 3,4-dimethyl-5-pyrazolone and its derivatives is characterized by the presence of both nitrogen and oxygen donor atoms, allowing for multiple modes of binding to metal centers.
The pyrazole (B372694) ring itself is a fundamental N-donor heterocycle. rsc.org The nitrogen atoms of the pyrazole ring can coordinate to metal ions. The steric hindrance from substituents at the C3 and C5 positions can significantly impact the coordination environment around these nitrogen donors. rsc.org
In derivatives of this compound, such as those formed through Schiff base condensation, the exocyclic oxygen atom of the pyrazolone (B3327878) ring often participates in coordination. rsc.orgresearchgate.netrjpdft.com For instance, in some complexes, the ligand coordinates to the metal ion through the carbonyl and amino functional groups, acting as a bidentate ligand. researchgate.netrjpdft.com
Derivatives of pyrazolones can act as ditopic ligands, meaning they can bind to two different metal centers simultaneously, often leading to the formation of polynuclear complexes. The regioselectivity of metal binding is influenced by the specific donor atoms available and the nature of the metal ion. For example, in certain Schiff base derivatives, the ligand can be bidentate, coordinating through both nitrogen and oxygen atoms. uobaghdad.edu.iq
Deprotonation of the pyrazole ring leads to the formation of pyrazolide anions, which are highly versatile ligands in coordination chemistry. rsc.org These anions have been observed to adopt numerous terminal and bridging coordination modes, making them valuable building blocks for metal cluster compounds. rsc.orgnih.gov The steric properties of substituents on the pyrazole ring control the regiochemistry of subsequent reactions. rsc.org
Synthesis and Characterization of Metal Complexes
A wide array of metal complexes involving this compound and its derivatives have been synthesized and characterized, showcasing the ligand's broad coordination capabilities with various transition metals.
Complexes of this compound derivatives have been prepared with a diverse range of transition metals. The synthesis often involves the reaction of a metal salt with the ligand in a suitable solvent. mdpi.comekb.eg Characterization is typically carried out using techniques such as elemental analysis, infrared (IR) and UV-Vis spectroscopy, magnetic susceptibility measurements, and single-crystal X-ray diffraction. uobaghdad.edu.iqnih.gov
Copper(II) Complexes: Copper(II) complexes have been synthesized with various pyrazolone-derived ligands. mdpi.comekb.egresearchgate.nettandfonline.comjchemlett.comresearchgate.net For instance, Schiff base derivatives of 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one react with copper(II) salts to form complexes where the geometry around the copper ion can be pentacoordinated or distorted tetrahedral. mdpi.com In another example, 3,4,5-trimethyl-1H-pyrazole forms a chloride-bridged complex with CuCl2, resulting in a square-pyramidal coordination geometry around each copper(II) center. researchgate.net
Zinc(II), Cadmium(II), and Lead(II) Complexes: The coordination of (3,5-dimethyl-1H-pyrazol-1-yl)ethanol with Zn(II), Cd(II), and Pb(II) has been studied, revealing bidentate coordination of the ligand in the solid state for Zn(II) and Cd(II) complexes. researchgate.netcapes.gov.br The binding affinities were found to be 92% for Cu(II), 90% for Zn(II), 70% for Pb(II), and 61% for Cd(II). capes.gov.br Zinc(II) complexes with 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole have also been synthesized and structurally characterized, showing a distorted tetrahedral geometry. nih.gov
Silver(I) Complexes: Silver(I) complexes have been prepared with pyrazolone derivatives. researchgate.netscispace.comnih.govresearchgate.netmdpi.com For example, 4-arylidene-3-methyl-1-phenyl-5-pyrazolone derivatives act as monodentate ligands, forming four-coordinated silver(I) complexes. scispace.comnih.gov In other cases, bis(3,5-dimethylpyrazol-1-yl)methane can act as a bridging ligand between two silver centers. researchgate.net
Nickel(II) and Cobalt(II)/(III) Complexes: Nickel(II) and Cobalt(II) complexes with pyrazolone-based ligands have been synthesized, often exhibiting octahedral geometries. uobaghdad.edu.iqnih.govunn.edu.ngtandfonline.comcdnsciencepub.comacs.org For example, dichlorido[3,5-dimethyl-1-(pyridin-2-yl-κN)-1H-pyrazole-κN2]zinc(II) and aquachloridobis[3,5-dimethyl-1-(pyridin-2-yl-κN)-1H-pyrazole-κN2]nickel(II) chloride monohydrate have been synthesized and characterized, with the nickel complex showing a distorted octahedral structure. nih.gov
Manganese(III) Complexes: Novel manganese(III) complexes have been synthesized with a hydrazone derived from a pyrazolone. asianpubs.org In these complexes, the ligand can act as a neutral tridentate, leading to six-coordinated Mn(III) ions. asianpubs.org
Ruthenium(III) Complexes: A series of water-soluble Ru(III) pyrazole complexes have been synthesized and characterized, revealing distorted octahedral coordination around the ruthenium center. nih.govresearchgate.netacs.orgresearchgate.net
Molybdenum(V) and Molybdenum(VI) Complexes: Oxomolybdenum(V) and dioxomolybdenum(VI) complexes of Schiff bases derived from 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one have been prepared. asianpubs.orgbohrium.comrasayanjournal.co.inresearchgate.netasianpubs.org These complexes typically feature a distorted octahedral geometry. asianpubs.org The ligands in these complexes often behave as neutral bidentate or tridentate entities. asianpubs.orgrasayanjournal.co.in
The following table summarizes some of the synthesized transition metal complexes with derivatives of this compound, highlighting the metal ion, the specific ligand used, and the resulting complex geometry.
| Metal Ion | Ligand Derivative | Complex Geometry |
| Cu(II) | Schiff base of 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one | Pentacoordinated or distorted tetrahedral mdpi.com |
| Cu(II) | 3,4,5-trimethyl-1H-pyrazole | Square-pyramidal researchgate.net |
| Zn(II) | (3,5-dimethyl-1H-pyrazol-1-yl)ethanol | Bidentate coordination researchgate.netcapes.gov.br |
| Zn(II) | 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole | Distorted tetrahedral nih.gov |
| Cd(II) | (3,5-dimethyl-1H-pyrazol-1-yl)ethanol | Bidentate coordination researchgate.netcapes.gov.br |
| Ag(I) | 4-arylidene-3-methyl-1-phenyl-5-pyrazolone | Four-coordinated scispace.comnih.gov |
| Ni(II) | 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole | Distorted octahedral nih.gov |
| Co(II) | 4-aminoantipyrine | Octahedral cdnsciencepub.com |
| Mn(III) | Hydrazone of pyrazolone | Six-coordinated asianpubs.org |
| Ru(III) | 3,5-dimethylpyrazole (B48361) | Distorted octahedral nih.gov |
| MoO(V) | Schiff base of 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one | Distorted octahedral asianpubs.org |
| MoO2(VI) | Schiff base of 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one | Distorted octahedral rasayanjournal.co.in |
Inner Transition Metal Complexes
The coordination chemistry of pyrazolone derivatives extends to the inner transition metals, encompassing both lanthanides and actinides. acs.orgnih.gov While research on this compound itself with these elements is limited, studies on its close relatives, such as 1-phenyl-2,3-dimethyl-5-pyrazolone (phenazone or antipyrine) and various acylpyrazolones, provide significant insights.
Uranium(III), an actinide, has been shown to form complexes with oxygen-donor ligands like phenazone. rsc.orgcapes.gov.br For instance, complexes with the general formulas [U(phaz)₆]Cl₃ and U(dmaz)₄₃ (where phaz is phenazone and dmaz is 4-dimethylaminophenazone) have been isolated from alcoholic solutions. rsc.org These complexes are typically air- and water-sensitive, which presents challenges for their synthesis and characterization. rsc.org More recent work has detailed the synthesis of a diverse set of actinide complexes, including uranyl nitrate (B79036) hexahydrate, with bidentate acylpyrazolone ligands, resulting in antiprismatic coordination arrangements. acs.orgnih.govresearchgate.net
Lanthanide complexes with pyrazolone-based ligands have also been synthesized and characterized. acs.orgnih.govresearchgate.net The reaction of hexakis(3,5-dimethylpyrazolyl)cyclotriphosphazene (L) with lanthanide chlorides (Ln = La, Ce, Nd, Sm) yields mononuclear complexes with the formula [L·LnCl₃]. researchgate.net In these structures, the ligand exhibits an unusual κ⁵N coordination mode, binding to the lanthanide ion through one nitrogen from the cyclotriphosphazene (B1200923) ring and four nitrogen atoms from two pairs of geminal pyrazolyl groups. researchgate.net Acylpyrazolone ligands also readily form complexes with lanthanides, leading to coordination polymers, sometimes as heterobimetallic sodium/lanthanide structures. acs.orgnih.gov The modification of pyrazolone ligands has been explored to tune the triplet energy levels to match the emissive state of Eu(III), thereby enhancing the metal's luminescence through efficient energy transfer. nih.gov
Table 1: Examples of Inner Transition Metal Complexes with Pyrazolone Derivatives
| Complex Formula | Metal Ion | Ligand | Key Feature | Reference(s) |
|---|---|---|---|---|
[U(phaz)₆]Cl₃ |
Uranium(III) | 1-phenyl-2,3-dimethyl-5-pyrazolone (phenazone) | Oxygen-donor coordination; air-sensitive. | rsc.org, capes.gov.br |
[L·LnCl₃] |
La, Ce, Nd, Sm | Hexakis(3,5-dimethylpyrazolyl)cyclotriphosphazene | Mononuclear complex with κ⁵N coordination. | researchgate.net |
Eu(L¹)₃(H₂O)₂ |
Europium(III) | 1-phenyl-3-methyl-4-(1-naphthoyl)-5-pyrazolone | Enhanced Eu(III) emission via ligand triplet state tuning. | nih.gov |
| Uranyl complexes | Uranium(VI) | Acylpyrazolone | Forms antiprismatic coordination geometries. | acs.org, nih.gov |
| Lanthanide polymers | Lanthanides | Acylpyrazolone | Forms polymeric structures, including heterobimetallic Na/Ln polymers. | acs.org, nih.gov |
Formation of Mononuclear and Binuclear Coordination Compounds
Pyrazolone ligands demonstrate remarkable versatility in forming a wide array of coordination compounds, prominently featuring mononuclear and binuclear structures. tandfonline.comacs.org The resulting nuclearity is often dictated by the metal-to-ligand ratio, the nature of the metal and its counter-ions, and the reaction conditions.
Mononuclear complexes are common and have been reported for a variety of transition metals. nih.gov In these compounds, a central metal ion is coordinated by one or more pyrazolone ligands. For example, a mononuclear trigonal-bipyramidal copper(II) complex, [CuBr₂(C₅H₈N₂)₃], was formed using 3,5-dimethyl-1H-pyrazole. dnu.dp.ua Similarly, cobalt(II) forms the mononuclear complex [Co(Hdmpz)₄(H₂O)₂]Cl₂ with 3,5-dimethylpyrazole (Hdmpz), where the cobalt ion is in an octahedral environment. bohrium.com The synthesis of mononuclear complexes of Cd(II), Cu(II), and Fe(II) with pyrazole-acetamide derivative ligands has also been successfully achieved. nih.gov
Binuclear complexes involve two metal centers bridged by ligands. The bridging can occur through the pyrazolate anion or other ancillary ligands. A binuclear copper(II) complex, [Cu₂(µ₂-C₅H₇N₂Br)(µ₂-Br)(C₅H₈N₂)₄Br₂], illustrates this, where two copper atoms are linked by both a bridging bromide ion and a deprotonated, brominated 3,5-dimethylpyrazole molecule. dnu.dp.ua Ruthenium(II) also forms stable binuclear complexes, such as [(bpy)₂Ru(H₂pzbzim)Ru(bpy)₂]³⁺, where two Ru(bpy)₂ units are bridged by the pyrazole-3,5-bis(benzimidazole) ligand. acs.org The reactivity of polynuclear pyrazolato copper(I) complexes can lead to the formation of stable dinuclear derivatives upon reaction with neutral ligands like isocyanides or phosphines. capes.gov.br
Table 2: Examples of Mononuclear and Binuclear Pyrazolone Complexes
| Complex Type | Formula | Metal Ion | Key Structural Feature | Reference(s) |
|---|---|---|---|---|
| Mononuclear | [CuBr₂(C₅H₈N₂)₃] |
Copper(II) | Trigonal-bipyramidal geometry. | dnu.dp.ua |
| Mononuclear | [Co(Hdmpz)₄(H₂O)₂]Cl₂ |
Cobalt(II) | Octahedral geometry with four pyrazole ligands. | bohrium.com |
| Mononuclear | [Cd(L¹)₂Cl₂] |
Cadmium(II) | Mononuclear complex with a pyrazole-acetamide ligand. | nih.gov |
| Binuclear | [Cu₂(µ₂-C₅H₇N₂Br)(µ₂-Br)(C₅H₈N₂)₄Br₂] |
Copper(II) | Bridged by a bromide and a brominated pyrazolate. | dnu.dp.ua |
| Binuclear | [(bpy)₂Ru(H₂pzbzim)Ru(bpy)₂]³⁺ |
Ruthenium(II) | Bridged by pyrazole-3,5-bis(benzimidazole). | acs.org |
| Binuclear | [Cu(dmnpz)(PPh₃)]₂ |
Copper(I) | Dimeric structure formed from a polynuclear precursor. | capes.gov.br |
Supramolecular Assembly and Network Formation in Metal-Pyrazolone Complexes
The crystal packing of metal-pyrazolone complexes is frequently governed by a network of non-covalent interactions, leading to the formation of intricate supramolecular assemblies. bohrium.commdpi.com Hydrogen bonding is a predominant force in constructing these higher-order structures. iucr.orgiucr.org
Interactions such as N–H···Cl, N–H···N, and C–H···Cl hydrogen bonds can link individual complex units, extending the structure into one, two, or three dimensions. iucr.orgrsc.org For example, in complexes of the type [M(pyrazole)₄Cl₂] (where M = Mn or Cu), a combination of N–H···Cl and C–H···Cl hydrogen bonds results in the formation of a stable three-dimensional network. iucr.org Similarly, the structures of diaquabis(3,5-dimethyl-1H-pyrazole-1-carboxamidine) complexes of cobalt and nickel are stabilized by a 3D network of hydrogen bonds involving the ligand's amino groups, coordinated water molecules, and nitrate counter-anions. iucr.org
Table 3: Supramolecular Interactions and Resulting Architectures
| Interaction Type | Example Complex System | Resulting Architecture | Reference(s) |
|---|---|---|---|
| N–H···Cl, C–H···Cl | [M(pyrazole)₄Cl₂] (M = Mn, Cu) |
3D Network | iucr.org |
| N–H···O | [M(C₆H₁₀N₄)₂(H₂O)₂](NO₃)₂ (M = Co, Ni) |
3D Network | iucr.org |
| C–H···O, C–H···Cl | [MnLCl₂] (L = bis-pyrazole-bis-acetate) |
2D Sheet and 1D Chain | mdpi.com |
| π-π stacking, C–H···π | [CdLCl₂] (L = bis-pyrazole-bis-acetate) |
2D Sheet | mdpi.com |
| Anion–π, π–π, C–H···π | [Ni(H₂O)₅(DMAP)](IPhth)·2H₂O |
Layered Assembly | bohrium.com |
Influence of Metal Coordination on Ligand Electronic Structure and Reactivity
The act of coordinating a pyrazolone ligand to a metal center significantly alters the ligand's electronic structure and chemical reactivity. rsc.orgacs.org This modulation of properties is fundamental to the application of these complexes in areas like catalysis and materials science. researchgate.netlehigh.edu
Upon coordination, the geometry of the pyrazolone ligand often adjusts to meet the steric and electronic requirements of the metal ion. For instance, the 3,5-dimethyl-1H-pyrazole-1-carboxamidine ligand is significantly non-planar in its free state, but becomes essentially planar upon coordinating to cobalt(II) or nickel(II). iucr.org These structural changes are accompanied by shifts in the ligand's spectroscopic signatures. NMR spectroscopy is particularly sensitive to these effects, with coordination-induced shifts observed for proton and carbon signals, such as the imine proton and the pyrazolone carbonyl carbon in acylpyrazolone complexes. acs.org
The electronic properties, including redox potentials and absorption spectra, are also profoundly affected. rsc.org The metal can act as a sink or source of electron density, influencing the frontier molecular orbitals of the complex. In some nickel complexes, the ground state is best described as a nickel(II) center bound to a ligand that has been reduced to a radical anion, a feature that has significant implications for catalytic cross-coupling reactions. lehigh.edu The choice of metal also has a dramatic effect on the properties of the resulting complex; for example, in a series of trinuclear pyrazolate complexes with coinage metals, varying the metal from copper to silver to gold significantly alters the solid-state packing, photophysical properties, and acid-base character of the assembly. acs.org This influence extends to the ligand's reactivity. Coordination can activate the pyrazolone ring, for example, making the C4 position more susceptible to reactions like Schiff base formation, which can be used to create more extensive and stable conjugated systems. researchgate.net
Table 4: Effects of Metal Coordination on Pyrazolone Ligands
| Property | Observation | Example System | Significance | Reference(s) |
|---|---|---|---|---|
| Geometry | Ligand flattens upon coordination. | 3,5-dimethyl-1H-pyrazole-1-carboxamidine with Co(II)/Ni(II) | Accommodates metal's coordination requirements. | iucr.org |
| Electronic Structure (NMR) | Coordination-induced shifts in ¹H and ¹³C NMR signals. | Acylpyrazolone-sodium complexes | Confirms coordination and provides structural information. | acs.org |
| Electronic Structure (Redox) | Ligand can act as a redox-active participant (radical anion). | Terpyridine-like nickel complexes | Stabilizes unusual oxidation states, impacting catalysis. | lehigh.edu |
| Photophysics | Metal identity (Cu, Ag, Au) tunes emission energy. | Trinuclear pyrazolate coinage metal complexes | Demonstrates metal-based control over optical properties. | acs.org |
| Reactivity | Activation of the C4 carbon of the pyrazolone ring. | General pyrazolone complexes | Allows for further functionalization (e.g., Schiff base formation). | researchgate.net |
Compound Index
Table 5: List of Chemical Compounds Mentioned
| Compound Name | Abbreviation / Trivial Name | Molecular Formula (where available) |
|---|---|---|
| This compound | C₅H₈N₂O | |
| 1-phenyl-2,3-dimethyl-5-pyrazolone | Phenazone, Antipyrine | C₁₁H₁₂N₂O |
| 4-dimethylaminophenazone | dmaz | C₁₃H₁₇N₃O |
| Acylpyrazolone | Varies | |
| Hexakis(3,5-dimethylpyrazolyl)cyclotriphosphazene | C₃₀H₄₂N₁₅P₃ | |
| 1-phenyl-3-methyl-4-(1-naphthoyl)-5-pyrazolone | HL¹ | C₂₁H₁₆N₂O₂ |
| 3,5-dimethyl-1H-pyrazole | Hdmpz | C₅H₈N₂ |
| 4-bromo-3,5-dimethylpyrazole | C₅H₇BrN₂ | |
| Pyrazole-acetamide derivative | L¹ (in ref nih.gov) | C₁₂H₁₄N₄O |
| Pyrazole-3,5-bis(benzimidazole) | H₃pzbzim | C₁₇H₁₂N₆ |
| 2,2'-bipyridine | bpy | C₁₀H₈N₂ |
| 3,5-dimethyl-4-nitropyrazole | Hdmnpz | C₅H₇N₃O₂ |
| Triphenylphosphine | PPh₃ | C₁₈H₁₅P |
| 3,5-dimethyl-1H-pyrazole-1-carboxamidine | C₆H₁₀N₄ | |
| 4-dimethylaminopyridine | DMAP | C₇H₁₀N₂ |
| Isophthalate | IPhth | C₈H₄O₄²⁻ |
| Bis-pyrazole-bis-acetate ligand | L (in ref mdpi.com) | C₂₃H₂₇N₅O₄ |
Advanced Spectroscopic and Spectrometric Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).
¹H NMR spectroscopy identifies the different types of protons in a molecule and their electronic environments. For 3,4-Dimethyl-5-pyrazolone, the spectrum is expected to show distinct signals corresponding to the protons of the two methyl groups and the N-H proton of the pyrazolone (B3327878) ring.
Methyl Protons : Two separate signals are anticipated for the methyl groups at the C3 and C4 positions. The chemical shifts (δ) of these signals would be influenced by their position on the heterocyclic ring. Typically, methyl groups attached to sp²-hybridized carbons in such rings appear in the range of δ 2.0-2.5 ppm.
N-H Proton : The proton attached to the nitrogen atom (N-H) is expected to appear as a broad singlet at a downfield chemical shift, often in the range of δ 8.0-12.0 ppm, due to its acidic nature and potential for hydrogen bonding. Its exact position and broadness can be influenced by the solvent, concentration, and temperature.
Table 1: Expected ¹H NMR Spectral Data for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| C3-CH₃ | ~2.0 - 2.5 | Singlet |
| C4-CH₃ | ~1.8 - 2.3 | Singlet |
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
Carbonyl Carbon (C=O) : The carbon of the carbonyl group (C5) is the most deshielded and is expected to resonate significantly downfield, typically in the range of δ 160-180 ppm.
Ring Carbons (C3 & C4) : The two sp²-hybridized carbons in the ring (C3 and C4) will have distinct chemical shifts. The carbon atom C3, being double-bonded to a nitrogen, would likely appear in the range of δ 140-150 ppm. The C4 carbon, substituted with a methyl group, would appear more upfield.
Methyl Carbons : The carbon atoms of the two methyl groups will appear in the upfield region of the spectrum, typically between δ 10-20 ppm.
Table 2: Expected ¹³C NMR Spectral Data for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| C5 (C=O) | ~160 - 180 |
| C3 | ~140 - 150 |
| C4 | ~100 - 110 |
| C3-CH₃ | ~10 - 20 |
While one-dimensional NMR provides fundamental data, 2D NMR techniques are employed to resolve complex structures and confirm assignments. For this compound, techniques such as Heteronuclear Single Quantum Coherence (HSQC) would correlate the proton signals of the methyl groups with their directly attached carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal long-range (2-3 bond) correlations, for instance, between the methyl protons and the ring carbons (C3, C4, and C5), which is crucial for unambiguously assigning the positions of the methyl groups.
Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. nih.gov
N-H Stretch : A broad absorption band is expected in the region of 3100-3300 cm⁻¹ corresponding to the stretching vibration of the N-H bond. The broadening is a result of intermolecular hydrogen bonding.
C-H Stretch : Absorption bands corresponding to the C-H stretching vibrations of the methyl groups are expected just below 3000 cm⁻¹.
C=O Stretch : A strong, sharp absorption band, characteristic of the carbonyl group (ketone) in a five-membered ring, is expected in the region of 1680-1720 cm⁻¹. This is one of the most prominent peaks in the spectrum.
C=C and C=N Stretches : Vibrations from the double bonds within the pyrazolone ring are expected in the 1500-1650 cm⁻¹ region.
Table 3: Key FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H | Stretch | 3100 - 3300 | Medium-Broad |
| C-H (Methyl) | Stretch | 2850 - 3000 | Medium |
| C=O (Ketone) | Stretch | 1680 - 1720 | Strong |
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture. nih.gov
For this compound (molar mass: 112.13 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z = 112. nih.gov Analysis of the fragmentation pattern provides structural information. Common fragmentation pathways for pyrazolones may include the loss of CO (carbonyl group), cleavage of the methyl groups, and fragmentation of the heterocyclic ring. GC-MS analysis confirms the purity of the compound and provides its retention time, which is a characteristic property under specific chromatographic conditions. nih.gov
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | m/z Value | Description |
|---|---|---|
| [M]⁺ | 112 | Molecular Ion |
| [M-CH₃]⁺ | 97 | Loss of a methyl radical |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound, providing information about electronic transitions between molecular orbitals. The UV-Vis spectrum of this compound is dictated by the chromophores present, namely the conjugated system of the pyrazolone ring which includes C=C, C=N, and C=O double bonds.
The spectrum is expected to show absorption maxima (λ_max) corresponding to π → π* and n → π* electronic transitions.
π → π Transitions*: These are typically high-energy transitions resulting in strong absorption bands, likely in the shorter wavelength UV region (around 200-280 nm).
n → π Transitions: The non-bonding electrons on the oxygen and nitrogen atoms can be excited to an anti-bonding π orbital. These transitions are of lower energy and result in weaker absorption bands at longer wavelengths, potentially extending into the near-UV region (>280 nm). The position of these bands can be sensitive to the polarity of the solvent. nih.gov
X-ray Diffraction Studies
X-ray diffraction (XRD) is a powerful analytical technique used to investigate the crystalline structure of materials. In the context of this compound and its derivatives, XRD methods, including single crystal X-ray diffraction and powder X-ray diffraction (PXRD), are indispensable for elucidating molecular structures and characterizing crystalline solids.
Single Crystal X-ray Diffraction for Molecular Structure Elucidation
Research on various pyrazolone derivatives has successfully employed single crystal X-ray diffraction to elucidate their molecular structures. spast.orgmdpi.com These studies reveal how different substituents on the pyrazolone ring influence the crystal packing and intermolecular interactions, such as hydrogen bonding. spast.org For instance, the crystal structures of several pyrazolone derivatives have been solved, revealing that the pyrazole (B372694) ring is typically planar. spast.org The molecules in the crystal lattice are often linked by intricate networks of hydrogen bonds. spast.org
The crystallographic data obtained from these studies, including the crystal system, space group, and unit cell dimensions, provide a fundamental understanding of the solid-state structure of these compounds. This information is invaluable for computational modeling and for correlating the molecular structure with observed physicochemical properties.
Table 1: Crystallographic Data for Selected Pyrazolone Derivatives
| Compound Name | Crystal System | Space Group | Key Findings |
|---|---|---|---|
| (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one | Monoclinic | P21/n | Planar pyrazole ring, molecules linked by N-H···O hydrogen bonds. spast.org |
| (Z)-3-Methyl-4-[1-(4-methylanilino)-propylidene]-1-phenyl-1H-pyrazol-5(4H)-one | Triclinic | P-1 | Planar pyrazole ring, molecules linked by N-H···O hydrogen bonds. spast.org |
| (Z)-3-Methyl-4-((naphth-1-ylamino)methylidene)-1-phenyl-1H-pyrazol-5(4H)-one | Orthorhombic | P212121 | Planar pyrazole ring, molecules linked by N-H···O hydrogen bonds. spast.org |
| 2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c] spast.orgnih.govbenzothiazin-2-yl)-1-(4-methoxyphenyl)ethan-1-one | Monoclinic | P21/n | Heterocyclic thiazine ring adopts a half-chair conformation. nih.gov |
| 1,3-Dimethyl-5-methylsulfonyl-1H-pyrazolo[4,3-e] spast.orgnih.govnih.govtriazine | Monoclinic | P21/c | Pyrazolo[4,3-e] spast.orgnih.govnih.govtriazine fused-ring system is essentially planar. nih.gov |
| 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole | Orthorhombic | Pca21 | Benzene ring is twisted with respect to the pyrazole ring. researchgate.net |
Note: The data presented is for derivatives of pyrazolone and not for this compound itself.
Powder X-ray Diffraction (PXRD) Analysis of Crystalline Materials
Powder X-ray diffraction (PXRD) is a versatile technique used for the characterization of crystalline materials. It is particularly useful for phase identification, assessing sample purity, and determining the degree of crystallinity. A PXRD pattern is a fingerprint of a crystalline solid, with the positions and intensities of the diffraction peaks being characteristic of a particular crystal structure.
In the analysis of pyrazolone-based materials, PXRD can confirm the crystalline nature of a synthesized compound. A typical PXRD pattern of a crystalline solid exhibits a series of sharp, well-defined peaks, whereas an amorphous material would show a broad, featureless halo. The d-spacing, calculated from the Bragg equation (nλ = 2d sinθ), provides information about the distances between atomic planes in the crystal lattice.
Furthermore, PXRD is instrumental in studying the particle size of materials. The width of the diffraction peaks is inversely related to the crystallite size, a principle described by the Scherrer equation. This has been applied in the study of pyrazolone derivatives to confirm that the crystallite sizes are in the nanometer range, which can be a crucial feature for certain applications. While a specific PX-ray diffraction pattern for this compound is not provided in the searched literature, the general application of this technique is fundamental to the characterization of any crystalline form of this compound and its derivatives.
Computational and Theoretical Investigations of 3,4 Dimethyl 5 Pyrazolone
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study pyrazole (B372694) derivatives, providing reliable predictions of their molecular and electronic properties. researchgate.netderpharmachemica.com
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. For pyrazole derivatives, these calculations are commonly performed using the B3LYP functional combined with a basis set like 6-311++G(d,p). derpharmachemica.comresearchgate.net This level of theory has been shown to provide a good correlation between theoretical and experimental structural data. researchgate.net
| Parameter | Theoretical (DFT/B3LYP) | Experimental (X-ray) |
| Bond Lengths (Å) | ||
| N-N | 1.38 | 1.37 |
| C=O | ~1.23 | (Not applicable) |
| C-N | 1.35 - 1.39 | 1.34 - 1.38 |
| C-C (ring) | 1.39 - 1.45 | 1.38 - 1.44 |
| **Bond Angles (°) ** | ||
| C-N-N | ~106-112 | ~107-111 |
| N-N-C | ~106-112 | ~107-111 |
| C-C-C | ~105-109 | ~106-108 |
Source: Adapted from findings on similar pyrazole structures. researchgate.net
Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. These theoretical spectra are crucial for interpreting experimental spectroscopic data and confirming the molecular structure. rsc.org The calculations identify the frequencies corresponding to specific vibrational modes, such as stretching, bending, and torsional motions of the chemical bonds. derpharmachemica.com
For pyrazole and its derivatives, DFT calculations have successfully assigned key vibrational bands. scilit.com For example, the characteristic C=O stretching vibration in pyrazolone (B3327878) rings is typically strong and appears in a predictable region of the IR spectrum. Similarly, C-H, N-H, and C-N stretching and bending vibrations can be assigned. derpharmachemica.com The calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the computational method, leading to excellent agreement with experimental FT-IR and Raman spectra. derpharmachemica.comresearchgate.net
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Pyrazole Derivative Note: This data is for a related pyrazole compound, as specific data for 3,4-Dimethyl-5-pyrazolone was not available. The methodology is representative.
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) |
| N=N Stretch | 1427 | 1428 |
| C-N Stretch | 1172 | 1169 |
| C-H Out-of-plane bend | 831 | 813 |
| Pyrazole ring deformation | 634 | 640 |
Source: Adapted from studies on azo-substituted pyrazoles. derpharmachemica.com
Frontier Molecular Orbital (FMO) theory is central to understanding the chemical reactivity and electronic properties of a molecule. libretexts.orgajchem-a.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and kinetic stability. ajchem-a.commalayajournal.org A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. malayajournal.org DFT calculations are used to determine the energies of these orbitals and visualize their electron density distributions. mdpi.com For pyrazole derivatives, the HOMO-LUMO gap is typically around 4-5 eV. researchgate.net The analysis of the electron cloud distribution in these orbitals helps identify potential sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net
Table 3: Calculated FMO Properties for a Pyrazolone Derivative Note: This data is generalized from findings on pyrazolone and related heterocyclic systems.
| Parameter | Value (eV) |
| EHOMO | ~ -5.2 to -6.5 |
| ELUMO | ~ -1.2 to -2.0 |
| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 4.6 |
Source: Adapted from DFT studies on related heterocyclic compounds. malayajournal.orgdntb.gov.ua
Molecules with specific electronic characteristics, such as a high degree of charge transfer, can exhibit non-linear optical (NLO) properties. These materials have applications in optical and photonic technologies. rsc.org Computational methods, particularly DFT, are employed to predict the NLO behavior of compounds by calculating parameters like the electric dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). dntb.gov.ua
For a molecule to have significant NLO properties, it often requires a push-pull electronic structure, where electron-donating and electron-accepting groups are connected by a π-conjugated system. Studies on pyrazolone and related heterocyclic derivatives have shown that their NLO properties can be computationally evaluated. researchgate.net The calculated hyperpolarizability values can be compared to those of known NLO materials, such as urea, to assess their potential. researchgate.net Research on related triazole derivatives has shown that specific substitutions can significantly enhance NLO properties, with calculated first hyperpolarizability values being much larger than that of urea. dntb.gov.ua
Molecular Docking Studies in Enzyme and Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. ijper.org This method is instrumental in drug discovery for predicting how a potential drug molecule might interact with a biological target. researchgate.netrjptonline.org
Molecular docking studies involving pyrazolone derivatives aim to predict their binding affinity and interaction patterns within the active sites of enzymes or receptors. nih.gov The process involves placing the ligand (e.g., this compound) into the binding pocket of a target protein and calculating a scoring function, often expressed as binding energy (ΔG) in kcal/mol. conicet.gov.ar A lower (more negative) binding energy indicates a more stable and favorable interaction. researchgate.net
Docking studies on pyrazole derivatives have been performed against various therapeutic targets, including cyclooxygenase (COX) enzymes, kinases, and microbial enzymes like tyrosyl-tRNA synthetase. ijper.orgrjptonline.orgrsc.org These studies reveal crucial intermolecular interactions, such as:
Hydrogen bonds: Interactions between hydrogen atoms and electronegative atoms like oxygen or nitrogen. nih.gov
Hydrophobic interactions: Interactions between nonpolar regions of the ligand and protein. rsc.org
π-π stacking: Interactions between aromatic rings. nih.gov
For example, docking studies of pyrazole derivatives against COX-II, an anti-inflammatory target, have shown binding affinities ranging from -6.7 to -10.7 kcal/mol. ijper.org Similarly, studies on pyrazolone analogues as PDE4 inhibitors revealed key hydrogen bond interactions with residues like Gln443 and π-π stacking with His234. nih.gov These computational predictions provide a rational basis for designing new, more potent inhibitors. rsc.org
Table 4: Representative Binding Affinities of Pyrazole Derivatives with Protein Targets Note: This table compiles data from various studies on different pyrazole/pyrazolone derivatives to illustrate typical docking results.
| Ligand Class | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Pyrazole Derivatives | Cyclooxygenase-II (COX-II) | -10.5 to -10.7 | Arg120, Tyr355, Ser530 |
| Pyrazolone Analogues | Phosphodiesterase 4 (PDE4) | (Not specified) | Asp392, Asn395, Gln443 |
| Dimethyl Pyrazole Derivatives | S. Aureus tyrosyl-tRNA synthetase | -6.14 to -7.88 | (Not specified) |
| Pyrazole Derivatives | Fungal Phytase (Fophy) | -5.8 to -6.0 | (Not specified) |
Tautomerism Studies
Pyrazolones, including this compound, are known to exhibit tautomerism, a phenomenon where a compound exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. wikipedia.orgbas.bg This structural isomerism is of fundamental importance as the different tautomers can display distinct chemical reactivity and biological activity. mdpi.com
The tautomerism in pyrazolones can manifest in several forms, including lactam-lactim, and imine-enamine equilibria. innovareacademics.inresearchgate.net The relative stability of these forms is influenced by the compound's structure, the solvent, and temperature. bas.bgrsc.org
Lactam-Lactim Tautomerism: This involves the migration of a proton between a nitrogen atom and an adjacent exocyclic oxygen atom. Pyrazolone can exist as a keto (lactam) form or an enol (lactim) form. wikipedia.orginnovareacademics.in
Imine-Enamine Tautomerism: This type of tautomerism involves a proton shift between a nitrogen atom and an adjacent carbon atom. innovareacademics.innih.gov
Experimental techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for studying these equilibria. researchgate.net For example, in solution, the presence of multiple tautomers can lead to broadened NMR signals due to rapid exchange between the forms. nih.govbeilstein-journals.org In some cases, distinct signals for each tautomer can be observed and quantified. nih.gov
Theoretical calculations, particularly using Density Functional Theory (DFT), are widely used to investigate the relative stabilities of pyrazolone tautomers. researchgate.netrsc.org These computational methods can calculate the energies of the different tautomeric forms in the gas phase and in various solvents, providing insights that complement experimental data. For a series of 4-acylpyrazolone-based Schiff bases, quantum mechanical calculations showed that the amine-one tautomer was significantly more stable than the imine-ol and other imine-one isomers, with solvents further stabilizing the amine-one form. rsc.org The calculated energy barrier for the conversion from the less stable imine-ol to the amine-one form was found to be very low (0–1 kcal mol⁻¹), indicating that the formation of the amine-one tautomer is both thermodynamically and kinetically favored. rsc.org
The nature and position of substituents on the pyrazole ring play a crucial role in determining the predominant tautomeric form. researchgate.net The electronic properties of the substituents—whether they are electron-donating or electron-withdrawing—can significantly shift the tautomeric equilibrium.
Theoretical studies have systematically investigated these effects. Ab initio calculations on substituted pyrazoles have shown that electron-donating groups (e.g., -CH₃, -OH, -NH₂) tend to favor the tautomer where the substituent is at the C3 position. nih.gov Conversely, electron-withdrawing groups (e.g., -CHO, -COOH, -CFO) were found to stabilize the tautomer with the substituent at the C5 position. nih.govresearchgate.net This relationship is attributed to the influence of the substituent on the electron distribution within the heterocyclic ring. researchgate.net
For instance, in a study of disubstituted 1H-pyrazoles, it was found that a methyl group (an electron-donating group) favored the tautomer where the ester or amide group was at position 3. nih.gov In contrast, a nitro group (a strong electron-withdrawing group) favored the tautomer with the ester or amide group at position 5. nih.gov These findings, supported by both X-ray crystallography and theoretical calculations, highlight the determining role of substituent electronic effects on tautomeric stability. nih.gov
Table 2: Influence of Substituent Type on Tautomer Stability in Pyrazoles
| Substituent Type | Examples | Favored Tautomer Position | Reference |
|---|---|---|---|
| Electron-Donating | -CH₃, -OH, -NH₂, -F, -Cl | C3-Tautomer | nih.gov |
| Electron-Withdrawing | -CHO, -COOH, -CFO, -BH₂, -NO₂ | C5-Tautomer | nih.govnih.gov |
This table summarizes general trends observed in theoretical studies on substituted pyrazoles.
Investigations of Intermolecular Interactions and Self-Aggregation Phenomena
The pyrazole ring, containing both a hydrogen-bond donor (the N-H group) and a hydrogen-bond acceptor (the sp²-hybridized nitrogen atom), is highly prone to forming intermolecular hydrogen bonds. encyclopedia.pub These interactions are fundamental to the self-aggregation of pyrazole derivatives, leading to the formation of various supramolecular structures such as dimers, trimers, and catemers (infinite chains). encyclopedia.pubnih.gov
In the solid state, X-ray diffraction studies have revealed that pyrazoles can self-assemble into diverse patterns, including cyclic dimers, trimers, tetramers, and linear chains. encyclopedia.pubresearchgate.net The specific aggregation pattern is influenced by the nature and steric bulk of the substituents on the pyrazole ring. researchgate.net For example, bulkier substituents have been shown to favor the formation of dimeric crystals, whereas smaller substituents may allow for the formation of larger tetrameric structures. researchgate.net
In solution, the self-aggregation behavior is highly dependent on the solvent. encyclopedia.pub In nonpolar solvents, pyrazole-pyrazole interactions are dominant, leading to oligomer formation. However, in polar protic solvents, pyrazole-solvent hydrogen bonds can compete with and disrupt the self-aggregation process. encyclopedia.pub Even in the gas phase, intermolecular interactions are necessary for proton transfer between tautomers, and self-aggregates like dimers and trimers have been detected using IR spectroscopy for compounds such as 3,5-dimethylpyrazole (B48361). encyclopedia.pub
These intermolecular interactions are not merely structural curiosities; they can significantly influence the compound's physical properties and its interactions with biological targets. The ability to form specific hydrogen-bonding patterns is a key aspect of molecular recognition in biological systems. nih.gov
Table 3: Common Self-Aggregation Patterns of Pyrazoles
| Aggregate Type | Description | Typical State | Reference |
|---|---|---|---|
| Dimers | Two pyrazole molecules linked by hydrogen bonds. | Solid, Solution, Gas | encyclopedia.pubnih.gov |
| Trimers | A cyclic or linear assembly of three pyrazole molecules. | Solid, Gas | encyclopedia.pub |
| Tetramers | A cyclic structure formed by four pyrazole molecules. | Solid | encyclopedia.pubresearchgate.net |
| Catemers | Infinite chains of pyrazole molecules linked by hydrogen bonds. | Solid | encyclopedia.pub |
Biological and Medicinal Chemistry Research of 3,4 Dimethyl 5 Pyrazolone Derivatives
Anti-Inflammatory and Analgesic Activities
Pyrazolone (B3327878) derivatives have a long-standing history as anti-inflammatory and analgesic agents. niscpr.res.injst.go.jp The core structure is a key feature in several non-steroidal anti-inflammatory drugs (NSAIDs). niscpr.res.inhilarispublisher.comtandfonline.com The search for new compounds with improved efficacy and reduced side effects, such as gastrointestinal toxicity commonly associated with acidic NSAIDs, continues to drive research in this area. niscpr.res.injst.go.jp
Numerous studies have demonstrated the anti-inflammatory and analgesic potential of 3,4-dimethyl-5-pyrazolone derivatives through various in vitro and in vivo models.
In vivo studies using the carrageenan-induced rat paw edema model, a standard test for acute inflammation, have shown significant anti-inflammatory activity for several pyrazolone derivatives. tandfonline.comresearchgate.net For instance, some synthesized 1-(4-chlorophenyl or benzenesulfonamide)-2,3- and/or 4-substituted-1H-pyrazol-5(4H)-one derivatives exhibited noteworthy activity. jst.go.jp Specifically, compounds 6a and 6b , and 9b showed higher anti-inflammatory activity than the reference drug phenylbutazone (B1037) after 3 hours. jst.go.jp In another study, derivatives 10, 12, and 16 demonstrated anti-inflammatory activity greater than the reference drug indomethacin (B1671933) after 4 hours. hilarispublisher.com A series of pyrazole-based chalcones also showed promising in vivo anti-inflammatory results in both acute and chronic inflammation models. tandfonline.com
The analgesic effects of these derivatives have been evaluated using methods such as the acetic acid-induced writhing test in mice and the hot plate test. hilarispublisher.comresearchgate.net Several compounds showed significant analgesic activity, with some being more potent than aspirin. hilarispublisher.com For example, compound 5 provided a maximal protection of 105.8% against thermal stimulus, comparable to the reference drug tramadol. hilarispublisher.com Compound 9b was identified as a particularly potent derivative with both strong anti-inflammatory and analgesic properties. jst.go.jp
Table 1: In Vivo Anti-inflammatory Activity of Selected Pyrazolone Derivatives
| Compound | Test Model | Result | Reference |
|---|---|---|---|
| 6a, 6b, 9b | Carrageenan-induced rat paw edema | Higher activity than phenylbutazone after 3 hours | jst.go.jp |
| 10, 12, 16 | Carrageenan-induced rat paw edema | Greater activity than indomethacin after 4 hours | hilarispublisher.com |
| Pyrazole-based chalcones | Carrageenan-induced rat paw edema and cotton pellet-induced granuloma | Significant anti-inflammatory effects | tandfonline.com |
Table 2: Analgesic Activity of Selected Pyrazolone Derivatives
| Compound | Test Model | Result | Reference |
|---|---|---|---|
| 4, 6, 7, 8, 10, 12, 13 | Acetic acid-induced writhing | Greater activity than aspirin | hilarispublisher.com |
| 5 | Hot plate test | 105.8% protection against thermal stimulus | hilarispublisher.com |
| 9b | p-Benzoquinone induced writhing | Potent analgesic activity | jst.go.jp |
The primary mechanism behind the anti-inflammatory effect of many pyrazolone derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins (B1171923) from arachidonic acid. jst.go.jptandfonline.com There are two main isoforms, COX-1 and COX-2. While COX-1 is involved in maintaining gastrointestinal health, COX-2 is induced during inflammation. jst.go.jp Consequently, selective inhibition of COX-2 is a key strategy in developing safer anti-inflammatory drugs. nih.gov
Several studies have investigated the COX inhibitory profiles of this compound derivatives. A series of 7-R1-8-R2-1-ethyl-3,4-dimethyl-4,10-dihydro-1H-pyrazolo[3,4-c] mdpi.comresearchgate.netbenzodiazocine-5,11-diones were found to inhibit both COX-1 and COX-2, with a slight selectivity towards COX-2. researchgate.net In contrast, some synthesized 1-(4-chlorophenyl or benzenesulfonamide)-2,3- and/or 4-substituted-1H-pyrazol-5(4H)-one derivatives showed equal inhibition of both isoforms. jst.go.jp Molecular docking studies have been employed to understand the binding interactions of these derivatives within the active sites of COX enzymes, aiding in the design of more selective inhibitors. hilarispublisher.comnih.gov
Antimicrobial Activities
The pyrazole (B372694) nucleus is a well-established pharmacophore in the development of antimicrobial agents. jmchemsci.commdpi.com Derivatives of this compound have been extensively synthesized and evaluated for their efficacy against a wide range of pathogenic microorganisms. nih.govresearchgate.net
Numerous studies have reported the antibacterial activity of this compound derivatives against both Gram-positive and Gram-negative bacteria. jmchemsci.comnih.gov The efficacy of these compounds often depends on the specific substitutions on the pyrazolone ring. mdpi.comejmse.ro
For example, a series of fused pyrazole derivatives showed moderate antibacterial activity. jmchemsci.com In another study, hydrazone derivatives 21a-c and 22 displayed broad-spectrum activity against all tested microorganisms, with compound 21a showing the highest activity against Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, and Escherichia coli. nih.gov Similarly, some 4-arylidene-3-methyl-1-phenyl-5-pyrazolone derivatives (2b, 2c, 2h, and 2j ) emerged as potent antibacterial agents. researchgate.net
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values have been determined for various derivatives to quantify their antibacterial potency. banglajol.info For instance, the MIC of one derivative against Escherichia coli was found to be 0.25 μg/mL, which was superior to the standard drug Ciprofloxacin. nih.gov Another compound showed high activity against Streptococcus epidermidis with the same MIC. nih.gov
Table 3: Antibacterial Activity of Selected this compound Derivatives
| Compound/Derivative Series | Gram-Positive Bacteria | Gram-Negative Bacteria | Notable Findings | Reference |
|---|---|---|---|---|
| Fused pyrazoles | Moderate activity | Moderate activity | General moderate efficacy | jmchemsci.com |
| Hydrazones 21a-c, 22 | S. aureus, B. subtilis | K. pneumoniae, E. coli | 21a showed the highest activity against multiple strains. | nih.gov |
| PhPzO | Bacillus subtilis | - | Strongest activity with MIC of 0.625 mg/mL and MBC of 2.5 mg/mL. | banglajol.info |
| Compound 3 | - | Escherichia coli | Exceedingly active with MIC of 0.25 μg/mL. | nih.gov |
| Compound 4 | Streptococcus epidermidis | - | Highly active with MIC of 0.25 μg/mL. | nih.gov |
| 4-arylidene derivatives 2b, 2c, 2h, 2j | Active | Active | Identified as potent antibacterial agents. | researchgate.net |
In addition to their antibacterial properties, many this compound derivatives have demonstrated significant antifungal activity. jmchemsci.comnih.gov They have been tested against various fungal pathogens, including Candida albicans and Aspergillus species. nih.govjocpr.com
Research has shown that specific structural modifications can enhance antifungal potency. For example, hydrazone derivative 21c exhibited the highest activity against Candida albicans, while 21a was most effective against Aspergillus niger. nih.gov In another study, compound 2 was found to be a highly active antifungal agent against Aspergillus niger, comparable to the standard drug Clotrimazole. nih.gov A series of 5-phenyl-1H-pyrazole-3-carboxylic acid amide derivatives were synthesized, and compounds 5b and 5f were found to be more potent than the standard drug actidione against Candida albicans. jocpr.com
Table 4: Antifungal Activity of Selected this compound Derivatives
| Compound/Derivative | Fungal Strain(s) | Notable Findings | Reference |
|---|---|---|---|
| Hydrazone 21c | Candida albicans | Highest activity with an inhibition zone of 25 mm. | nih.gov |
| Hydrazone 21a | Aspergillus niger | Highest activity with an inhibition zone of 35 mm. | nih.gov |
| Compound 2 | Aspergillus niger | Highly active with a MIC of 1 μg/mL. | nih.gov |
| Amide derivatives 5b, 5f | Candida albicans | More potent than the standard drug actidione. | jocpr.com |
Anticancer and Antitumor Properties
The structural similarity of pyrazolo[3,4-d]pyrimidines to purines has made them a focal point in the search for new anticancer agents. mdpi.comresearchgate.net These derivatives have shown promise by interacting with various targets involved in cancer progression, such as protein kinases. mdpi.comnih.gov
Several studies have reported the synthesis and in vitro cytotoxic activity of this compound derivatives against various human cancer cell lines. For instance, a series of 3,6-dimethyl-5-(4-substitutedbenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-ones were tested against the MCF-7 human breast adenocarcinoma cell line. mdpi.comresearchgate.net Compound 10e , with a 4-nitrobenzylideneamino substitution, displayed the most potent inhibitory activity with an IC50 value of 11 µM. mdpi.comresearchgate.net Structure-activity relationship studies revealed that aromatic substitution at the N5 position and the presence of an azomethine spacer group enhanced the anticancer activity. mdpi.com
Other research has focused on the development of pyrazole derivatives as inhibitors of specific enzymes crucial for tumor growth, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2). nih.govfrontiersin.org One study identified a compound, C5 , which exhibited potent EGFR inhibitory activity (IC50 of 0.07 µM) and significant antiproliferative activity against MCF-7 cells (IC50 of 0.08 µM). nih.gov Another investigation led to the discovery of compounds 9 and 12 as potent dual inhibitors of EGFR and VEGFR-2. frontiersin.org Furthermore, some 5-pyrazoline substituted 4-thiazolidinones, such as compounds 4d and 4f , showed promising activity against leukemia cell lines. nih.gov
Table 5: Anticancer Activity of Selected this compound Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Mechanism/Target | Notable Findings | Reference |
|---|---|---|---|---|
| 10e | MCF-7 (Breast) | Cytotoxicity | IC50 of 11 µM | mdpi.comresearchgate.net |
| C5 | MCF-7 (Breast) | EGFR inhibitor | IC50 of 0.08 µM | nih.gov |
| 9 and 12 | HEPG2 (Liver) | Dual EGFR/VEGFR-2 inhibitor | Potent dual inhibition | frontiersin.org |
| 4d and 4f | Leukemia cell lines | Cytotoxicity | GI50 ranges of 2.12–4.58 μM and 1.64–3.20 μM, respectively | nih.gov |
| 37 | MCF7, A549, Hela | Antitumor activity | IC50 of 5.21 µM toward MCF7 | nih.gov |
Cytotoxicity Evaluation Against Various Cancer Cell Lines
Derivatives of this compound have been the subject of extensive research to evaluate their potential as cytotoxic agents against various cancer cell lines. These studies often involve synthesizing a series of related compounds and testing their ability to inhibit the growth of cancer cells in vitro.
A study on novel pyrazolo[3,4-d]pyrimidin-4-one derivatives, synthesized from a pyrazole precursor, demonstrated significant antitumor activity against the human breast adenocarcinoma cell line (MCF-7). mdpi.comnih.gov One of the most potent compounds in this series, 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one, exhibited an IC50 value of 11 µM. mdpi.comresearchgate.net Another derivative in the same study showed an IC50 of 12 µM. nih.gov The research suggested that substitution at the N5 position of the pyrazolopyrimidine ring plays a role in the cytotoxic activity. nih.gov
In another investigation, a series of pyrazole-4-ylidenemethylurea compounds were synthesized and evaluated for their cytotoxic effects on metastatic A431 (human skin squamous carcinoma) and noncancerous HaCaT human keratinocytes. mdpi.com All the synthesized 5-pyrazolone-urea derivatives displayed higher toxicity in the cancerous A431 cells compared to the noncancerous cells. mdpi.com
Further research into pyrazoline derivatives linked to an indole (B1671886) moiety revealed notable cytotoxic activities against a panel of 56 NCI-based cell lines, including leukemia, colon, breast, melanoma, and lung cancer cell lines. nih.gov Specifically, compounds HD02, HD05, and HD12 showed significant growth inhibition across multiple cancer types. nih.gov
The cytotoxic potential of pyrazole derivatives has also been observed against other cancer cell lines. For instance, some polysubstituted pyrazoles showed slight cytotoxic activity against the murine P815 mastocytoma cell line, with one derivative containing a chlorine atom showing an IC50 of 32 µg/mL. scirp.org Other studies have reported the cytotoxicity of pyrazole derivatives against human colon cancer cell lines (HCT 116), liver cancer cells (HepG2), and lung cancer cells (A549). ijpbs.comnih.gov
Table 1: Cytotoxicity of this compound Derivatives Against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 Value | Source |
|---|---|---|---|
| 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | MCF-7 (Breast) | 11 µM | mdpi.comresearchgate.net |
| 5-(4-nitrobenzylideneamino)pyrazolo[3,4-d]pyrimidin-4-one derivative (10d) | MCF-7 (Breast) | 12 µM | nih.gov |
| Pyrazole-4-ylidenemethylurea derivatives | A431 (Skin) | Higher toxicity in cancer cells | mdpi.com |
| Polysubstituted pyrazole (4a) with chlorine | P815 (Murine Mastocytoma) | 32 µg/mL | scirp.org |
| Pyrazolo[1,5-a]pyrimidine 3i | HeLa (Cervical) | 2.4 ± 0.14 μM | rsc.org |
| Pyrazolo[1,5-a]pyrimidine 3i | HCT-116 (Colon) | 2.2 ± 0.12 μM | rsc.org |
| Pyrazolo[1,5-a]pyrimidine 3i | HCT-8 (Colon) | 5.6 ± 0.16 μM | rsc.org |
| Ferrocene-pyrazole hybrid 47c | HCT-116 (Colon) | 3.12 μM | rsc.org |
| Pyrazole carbaldehyde derivative 43 | MCF7 (Breast) | 0.25 μM | nih.gov |
| 5-alkylated selanyl-1H-pyrazole derivative 54 | HepG2 (Liver) | 13.85 µM | nih.gov |
| Polysubstituted pyrazole derivative 59 | HepG2 (Liver) | 2 µM | nih.gov |
Mechanisms of Action (e.g., Protein Kinase Inhibition, PDE4 Inhibition, Aurora A/B Kinase Inhibition)
The anticancer effects of this compound derivatives are attributed to several mechanisms of action at the molecular level, including the inhibition of various enzymes crucial for cancer cell proliferation and survival.
Protein Kinase Inhibition: Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a common feature in cancer. rsc.org Pyrazole derivatives have been identified as potent inhibitors of several protein kinases. rsc.orgnih.gov For instance, some pyrazolo[3,4-d]pyrimidines act as inhibitors of cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and dual Src/Abl kinases. nih.gov Molecular docking studies have shown that pyrazole derivatives can bind to the active sites of protein kinases like VEGFR-2 and CDK2, suggesting their potential as inhibitors. researchgate.net One study identified a pyrazole carbaldehyde derivative as a potent PI3 kinase inhibitor with an IC50 of 0.25 μM against MCF7 breast cancer cells. nih.gov
PDE4 Inhibition: Phosphodiesterase 4 (PDE4) is an enzyme that plays a role in intracellular signaling, and its inhibition has been explored as a therapeutic strategy for various diseases, including some cancers. nih.gov A series of pyrazole and triazole derivatives containing a 5-phenyl-2-furan functionality were designed and synthesized as PDE4 inhibitors, showing considerable inhibitory activity against PDE4B. nih.gov Further studies on 3,5-dimethylpyrazole (B48361) derivatives also highlighted their potential as PDE4B inhibitors. jddtonline.info The development of a chiral pyrazole derivative as a potent PDE4 inhibitor for treating inflammatory diseases underscores the therapeutic potential of targeting this enzyme with pyrazole-based compounds. rsc.org
Aurora A/B Kinase Inhibition: Aurora kinases (A and B) are critical for cell cycle regulation, and their overexpression is linked to tumorigenesis. nih.gov Several pyrazole-based compounds have been developed as inhibitors of Aurora kinases. A series of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives exhibited potent inhibition against both Aurora A and Aurora B, with IC50 values ranging from 0.008 to 2.52 μM. nih.gov One compound from this series, 10e, showed multi-targeted inhibition of JAK2/3 and Aurora A/B kinases and induced cell cycle arrest in the G2 phase. nih.gov Another study on pyrazole-benzimidazole derivatives also identified compounds with significant inhibitory activities against Aurora A/B kinases. nih.gov AT9283, a pyrazole-benzimidazole derivative, is a potent pan-Aurora inhibitor with IC50 values of 3 nM for both Aurora A and B. mdpi.com
Antidiabetic and Antihyperglycemic Activities
Derivatives of this compound have shown promise as potential therapeutic agents for managing diabetes and hyperglycemia, primarily through the inhibition of key digestive enzymes.
Enzyme Inhibition Studies (e.g., α-Amylase, α-Glucosidase)
The inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase is a key strategy in controlling postprandial hyperglycemia in diabetic patients. tandfonline.com Pyrazole and pyrazolone derivatives have been extensively studied for their inhibitory effects on these enzymes.
α-Glucosidase Inhibition: Several studies have highlighted the potent α-glucosidase inhibitory activity of pyrazole derivatives. dntb.gov.uanih.gov A series of novel substituted pyrazole-fused oleanolic acid derivatives exhibited more potent inhibitory activities against α-glucosidase compared to the standard drugs acarbose (B1664774) and miglitol. nih.gov One analog, 4d, showed an IC50 value of 2.64±0.13 μM and was found to be a non-competitive inhibitor. nih.gov Another study reported that sulfonamide-based acyl pyrazoles were more potent α-glucosidase inhibitors than acarbose, with IC50 values ranging from 1.13 to 28.27 µM. frontiersin.org Pyrazole hydrazone derivatives have also demonstrated significant α-glucosidase inhibitory activity. tandfonline.com
α-Amylase Inhibition: In addition to α-glucosidase, pyrazole derivatives have also been evaluated for their ability to inhibit α-amylase. tandfonline.com While some pyrazole derivatives show selectivity towards α-glucosidase, others inhibit both enzymes. nih.gov For instance, a study on pyrazole and pyrazolone derivatives showed that one compound displayed higher potency in inhibiting α-amylase with an IC50 of 46.49±2.32 μg/ml. researchgate.net Pyrazole-chalcone derivatives have been investigated as dual inhibitors of both α-amylase and DPP-4 enzymes. chemicalpapers.com
Table 2: Enzyme Inhibition by this compound Derivatives
| Compound/Derivative | Enzyme | IC50 Value | Source |
|---|---|---|---|
| Pyrazole-fused oleanolic acid derivative (4d) | α-Glucosidase | 2.64±0.13 μM | nih.gov |
| Sulfonamide-based acyl pyrazole (5a) | α-Glucosidase | 1.13 ± 0.06 µM | frontiersin.org |
| Pyrazole hydrazone derivative (3a) | α-Glucosidase | 360.4 ± 0.7 µM | tandfonline.com |
| Pyrazole hydrazone derivative (3c) | α-Glucosidase | 370.3 ± 1.17 µM | tandfonline.com |
| Pyrazolone derivative (Compound 4) | α-Amylase | 46.49±2.32 μg/ml | researchgate.net |
Central Nervous System (CNS) Activities
The therapeutic potential of this compound derivatives extends to the central nervous system, with research indicating possible anticonvulsant and antidepressant effects.
Anticonvulsant Effects
Pyrazoline derivatives, which are reduced forms of pyrazoles, have been a focus of research for their anticonvulsant properties. core.ac.uk A number of studies have synthesized and screened these compounds using preclinical models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests. core.ac.ukcore.ac.uk
In one study, a series of 2-pyrazoline (B94618) derivatives were synthesized from chalcones and evaluated for anticonvulsant activity. core.ac.uk Certain 2-pyrazoline-1-carboxamide derivatives carrying specific chemical groups (5-bromothiophen, 5-chlorothiophen, and 2,6-dichlorophenyl) showed significant activity in the PTZ test. core.ac.uk Another derivative, 5-(4-methoxyphenyl)-3-[4-(methylsulphonyl)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide, was effective in the MES test. core.ac.uk
Further research on 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide/carbothioamide analogues also revealed significant anticonvulsant activity in the 6 Hz psychomotor seizure test. nih.gov One compound in this series, 4c, provided substantial protection against minimal clonic seizures. nih.gov The synthesis of other novel pyrazole-5-one derivatives has also led to the identification of compounds with potent anticonvulsant activity comparable to the reference drug phenytoin (B1677684) sodium. researchgate.net
Antidepressant Properties
The potential antidepressant effects of pyrazoline derivatives have also been investigated. nih.gov These compounds are often evaluated using behavioral models in animals, such as the forced swim test and the tail suspension test, which are predictive of antidepressant activity. nih.govdergipark.org.tr
A study on triazolo-pyrazoline derivatives found that several compounds exhibited varying levels of antidepressant activity when compared to the reference drug fluoxetine. nih.govresearchgate.net Importantly, these compounds did not impair motor coordination, suggesting a specific antidepressant-like effect. nih.govresearchgate.net
Another investigation into a series of 2-pyrazoline derivatives identified two compounds, 3d and 3e, that significantly reduced immobility time in the tail suspension and forced swim tests, comparable to the reference drug imipramine. dergipark.org.tr These findings suggest that pyrazoline derivatives are a promising scaffold for the design of new antidepressant agents. dergipark.org.tr The antidepressant activity of some pyrazolone derivatives containing a carbohydrazide (B1668358) moiety has also been noted. mdpi.com
Antioxidant Activities and Radical Scavenging Potential
Derivatives of this compound have been a subject of significant research interest for their antioxidant properties. These compounds are evaluated for their ability to scavenge free radicals, which are implicated in a variety of pathological conditions. The antioxidant potential is often assessed using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. Current time information in Bangalore, IN.rsc.org
Research has shown that the introduction of various substituents onto the pyrazolone core can significantly influence the antioxidant activity. For instance, a study on novel fused pyrazole derivatives, synthesized from 3-methyl-5-pyrazolone, demonstrated that several of the synthesized compounds exhibited moderate to good antioxidant potential. Current time information in Bangalore, IN. The mechanism of action is believed to involve the donation of an electron or a hydrogen atom to the free radical, thereby neutralizing it. This is often visually observed by a color change in the DPPH solution from violet to yellow. Current time information in Bangalore, IN.
In one study, a series of 3,5-dimethyl-1H-pyrazole derivatives were synthesized and evaluated for their free-radical scavenging capacity. researchgate.net The results indicated that certain compounds within the series exhibited potent antioxidant activity, with some showing higher efficacy than standard antioxidant compounds like ascorbic acid in specific assays. Current time information in Bangalore, IN.researchgate.net Another investigation into pyrazolone analogues revealed that derivatives bearing a catechol moiety showed great antiradical potency against the DPPH radical, with IC50 values in the micromolar range. scirp.org
Table 1: Antioxidant Activity of Selected this compound Derivatives
| Compound | Assay | Activity/IC50 (µM) | Reference |
|---|---|---|---|
| Compound 4b | DPPH Radical Scavenging | Efficient | Current time information in Bangalore, IN. |
| Compound 4c | DPPH Radical Scavenging | Efficient | Current time information in Bangalore, IN. |
| Compound 4e | DPPH Radical Scavenging | Efficient | Current time information in Bangalore, IN. |
| Pyrazolone analogue with catechol moiety | DPPH Radical Scavenging | 2.6 - 7.8 | scirp.org |
| Compound 4k | DPPH Radical Scavenging | 22.79 ± 3.64 µg/mL | researchgate.net |
| Compound 4k | ABTS Radical Scavenging | 1.35 ± 0.66 µg/mL | researchgate.net |
Antiviral Properties
The pyrazolone scaffold, including derivatives of this compound, has emerged as a promising framework for the development of novel antiviral agents. nih.gov Researchers have explored the activity of these compounds against a range of viruses, including both DNA and RNA viruses.
Substituted pyrazole derivatives have shown promising antiviral activity against Hepatitis-A virus (HAV) and Herpes Simplex Virus type-1 (HSV-1). nih.gov In some cases, the antiviral efficacy of these compounds has been found to be comparable to that of established antiviral drugs. researchgate.net For instance, certain novel pyrazole and fused pyrazolopyrimidine derivatives have been synthesized and evaluated, with some showing significant activity in plaque infectivity assays. nih.govresearchgate.net
Furthermore, the antiviral potential of pyrazolone derivatives extends to coronaviruses. Studies have investigated their efficacy against SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.org Some hydroxyquinoline-pyrazole candidates have demonstrated potent inhibition of SARS-CoV-2 at low concentrations, indicating their potential as therapeutic agents against this virus. rsc.org The mechanism of action can vary, with some compounds inhibiting viral proteases like the 3C-like protease (3CLpro), which is crucial for viral replication. nih.gov
Research into the antiviral properties of pyrazolone derivatives has also included their evaluation against Newcastle disease virus (NDV), a significant pathogen in poultry. nih.gov Certain 4-substituted pyrazole derivatives have been shown to provide complete protection against NDV in experimental settings. nih.gov Additionally, pyrazolone derivatives have been investigated for their activity against Zika virus (ZIKV), with some compounds demonstrating a significant reduction in viral replication at non-toxic concentrations. scirp.org
Table 2: Antiviral Activity of Selected Pyrazolone Derivatives
| Compound/Derivative Type | Virus | Activity | Reference |
|---|---|---|---|
| Substituted pyrazole derivatives | Hepatitis-A virus (HAV), Herpes simplex virus type-1 (HSV-1) | Promising antiviral activity | nih.gov |
| Hydrazone 6 | Newcastle disease virus (NDV) | 100% protection | nih.gov |
| Thiazolidinedione derivative 9 | Newcastle disease virus (NDV) | 100% protection | nih.gov |
| Pyrazolone derivative 1b | Zika Virus (ZIKV) | EC50 = 4.3 μM | scirp.org |
| Hydroxyquinoline-pyrazole hydrazone HQ | SARS-CoV-2 | IC50: 0.052 mg/mL | rsc.org |
| Hydroxyquinoline-pyrazole hydrazone HQ | MERS-CoV | IC50: 0.302 mg/mL | rsc.org |
| Hydroxyquinoline-pyrazole hydrazone HQ | HCoV-229E | IC50: 0.134 mg/mL | rsc.org |
Antitubercular Activities
The search for new and effective treatments for tuberculosis (TB), caused by Mycobacterium tuberculosis, has led to the investigation of various heterocyclic compounds, including derivatives of this compound. nih.govpharmacophorejournal.com These derivatives have shown potential as antitubercular agents, with some exhibiting significant inhibitory activity against the H37Rv strain of M. tuberculosis. nih.govpharmacophorejournal.com
Several studies have focused on the synthesis of novel pyrazole derivatives and their subsequent evaluation for antimycobacterial activity. For example, a series of 1,3,4-trisubstituted pyrazole derivatives were synthesized and screened, with some compounds demonstrating potent growth inhibitory activity at low micromolar concentrations. pharmacophorejournal.com The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antitubercular efficacy of these compounds.
In another study, novel 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives were synthesized and showed significant antitubercular activity, with some compounds being comparable to the first-line anti-TB drug isoniazid. pharmacophorejournal.com The structural modifications on the pyrazole ring play a critical role in determining the antitubercular potency.
Furthermore, research has explored the potential of pyrazole derivatives to act synergistically with existing anti-TB drugs. For instance, a pyrazole derivative, NSC 18725, was found to be synergistic with isoniazid, suggesting that combination therapy could be a viable strategy to enhance treatment efficacy and combat drug resistance. nih.gov
Table 3: Antitubercular Activity of Selected Pyrazole Derivatives
| Compound/Derivative Type | Target | Activity (MIC) | Reference |
|---|---|---|---|
| Compound 3b, 3e, 3f (1,3,4-trisubstituted pyrazole derivatives) | Mycobacterium tuberculosis (H37Rv) | 0.78 µg/ml | pharmacophorejournal.com |
| Compound 4g, 4h, 4l, 4n, 4o (3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives) | Mycobacterium tuberculosis (H37Rv) | Comparable to isoniazid | pharmacophorejournal.com |
| NSC 18725 (3,5-dimethyl-4-nitroso-1-phenyl-1H-pyrazole) | Mycobacterium tuberculosis | 0.3125 µM | nih.gov |
| Compound 4a, 4b, 5a (pyrazole-3,5-diamine derivatives) | Mycobacterium tuberculosis (H37Rv) | Excellent activity | nih.gov |
| Compound 5b (pyrazole-3,5-diamine derivative) | Mycobacterium tuberculosis (H37Rv) | Moderate activity | nih.gov |
Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For this compound derivatives, SAR studies have been crucial in identifying key structural features that contribute to their antioxidant, antiviral, and antitubercular properties, thereby guiding the design of more potent and selective compounds. scispace.com
In the context of antioxidant activity, SAR studies have highlighted the importance of electron-donating groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups, on the pyrazolone scaffold. scirp.org The presence of a catechol moiety, for example, has been shown to significantly enhance radical scavenging capabilities. scirp.org The position of these substituents also plays a critical role in determining the antioxidant potency.
For antiviral activity, SAR studies have revealed that the nature and position of substituents on the pyrazolone ring can dramatically affect the antiviral spectrum and efficacy. nih.govnih.gov For instance, in a series of pyrazole derivatives active against Newcastle disease virus, the presence of specific hydrazone and thiazolidinedione moieties was found to be essential for high levels of protection. nih.gov Similarly, for antitubercular agents, SAR studies have shown that the introduction of certain aryl groups and the substitution pattern on these rings can lead to compounds with potent activity against M. tuberculosis. nih.govpharmacophorejournal.com The presence of a nitroso functional group at the fourth position of the pyrazole ring was found to be important for the antimycobacterial activity of NSC 18725. nih.gov
The exploration of SAR has also involved the synthesis of fused heterocyclic systems incorporating the pyrazolone ring. Current time information in Bangalore, IN. These studies aim to create more rigid structures that may fit better into the active sites of biological targets, leading to enhanced activity. The insights gained from SAR studies are invaluable for the rational design and optimization of this compound derivatives as potential therapeutic agents. scispace.com
Applications in Advanced Materials and Chemical Synthesis
Role as Chemical Intermediates in the Synthesis of Complex Organic Molecules
Pyrazolone (B3327878) and its derivatives, including 3,4-Dimethyl-5-pyrazolone, are recognized as versatile synthetic building blocks in organic chemistry. pharmaffiliates.comorientjchem.orgekb.eg Their utility stems from the presence of multiple reactive sites within the five-membered lactam ring, which allow for a variety of chemical transformations. nih.gov The classical Knorr pyrazole (B372694) synthesis, involving the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound, is a fundamental method for creating the pyrazole ring system. sapub.orgorganic-chemistry.org
These compounds serve as crucial intermediates for synthesizing a wide array of more complex heterocyclic structures. orientjchem.orgnih.gov For instance, the C-4 position of the pyrazolone ring is susceptible to electrophilic substitution, enabling the introduction of various functional groups. nih.govpublishatcj.com This reactivity is exploited to build molecules with desired properties. A common synthetic strategy involves the halogenation of the C-4 position, followed by N-alkylation, to produce substituted pyrazole derivatives that can be further modified. publishatcj.com The condensation of pyrazolone derivatives with aldehydes can yield chalcone-like structures, which are themselves important precursors for other fused heterocyclic systems. jmchemsci.com The inherent reactivity of the pyrazolone nucleus makes it a valuable synthon for constructing diverse and complex molecular architectures with potential applications in medicinal chemistry and materials science. ekb.eg
Precursors for the Development of Advanced Dyes and Pigments
Pyrazolone derivatives have a long-standing and significant role as precursors in the synthesis of dyes and pigments, particularly azo dyes. innovareacademics.inijpsr.comtaylorandfrancis.com These dyes are characterized by the presence of an azo group (–N=N–) connecting aromatic or heterocyclic rings. The pyrazolone ring acts as a coupling component in the synthesis of these colorants.
The general synthesis involves a diazo-coupling reaction. rsc.org This process typically starts with the diazotization of a primary aromatic or heterocyclic amine to form a diazonium salt. google.comarabjchem.org This reactive diazonium salt is then coupled with a pyrazolone derivative, such as this compound or its analogues, at the active C-4 position to form the final azo dye. rsc.orggoogle.comarabjchem.org The specific substituents on both the diazonium salt and the pyrazolone ring influence the final color, stability, and application properties of the dye. researchgate.net Pyrazolone-based azo dyes are known for their bright yellow, orange, and red shades and are used in various applications, including textiles. google.comarabjchem.org
| Pyrazolone Precursor Type | Diazo Component | Resulting Dye Class | Typical Color | Reference |
|---|---|---|---|---|
| 1-Phenyl-3-methyl-5-pyrazolone | Diazotized 1,3-phenylenediamine-4-sulfonic acid derivative | Triazine Azo Dye | Yellow | google.com |
| 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | Diazotized 2-aminobenzothiazole (B30445) derivative | Benzothiazole-Azo-Pyrazolone Dye | Not Specified | rsc.org |
| Various Pyrazolone Derivatives | Diazotized 5-Amino-3-phenyl-4-(substituted hetarylazo)-1H-pyrazole | Diazopyrazolyl Pyrazolone Dye | Not Specified | arabjchem.org |
| 1-Phenyl-3-methyl-5-pyrazolone | Diazotized 4-Amino-1-(p-sulphophenyl)-3-methyl-5-pyrazolone | Azo Dye Ligand for Metal Complexes | Not Specified | bohrium.com |
Utilization as Chelating and Extracting Agents for Metal Ions
The molecular structure of pyrazolone derivatives makes them effective chelating and extracting agents for a variety of metal ions. innovareacademics.inijpsr.comtaylorandfrancis.com Chelation is facilitated by the presence of donor atoms, primarily the nitrogen and oxygen atoms within the pyrazolone ring and its substituents, which can form coordinate bonds with metal cations. unicam.itrsc.org This property is particularly prominent in 4-acyl-5-pyrazolones, which act as bidentate O,O-chelating ligands, binding metals through both the enolic and carbonyl oxygen atoms. sapub.orgunicam.it
These compounds are widely used in solvent extraction processes to selectively separate metal ions from aqueous solutions. arkat-usa.org The pyrazolone-based ligand is dissolved in an organic solvent, which is then mixed with an aqueous solution containing the target metal ions. The ligand selectively complexes with the metal ions, transferring them from the aqueous phase to the organic phase. arkat-usa.org The efficiency and selectivity of extraction depend on factors such as the pH of the solution, the structure of the ligand, and the nature of the metal ion. arkat-usa.orgjmaterenvironsci.com Research has demonstrated the ability of pyrazole-based ligands to extract metal ions such as Cu(II), Pb(II), Cd(II), and Zn(II). arkat-usa.orgjmaterenvironsci.com
| Ligand Type | Metal Ion | Extraction Efficiency (%) | Conditions | Reference |
|---|---|---|---|---|
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]-amine derivatives | Cu(II) | 12-34% | Liquid-liquid extraction, CH2Cl2 solvent, pH 7.0 | arkat-usa.org |
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]-amine derivatives | Pb(II) | <8% | Liquid-liquid extraction, CH2Cl2 solvent, pH 7.0 | arkat-usa.org |
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]-amine derivatives | Cd(II) | <8% | Liquid-liquid extraction, CH2Cl2 solvent, pH 7.0 | arkat-usa.org |
| N-pivot functionalized pyrazole derivatives | Hg(II) | ~40-60% | Liquid-liquid extraction | jmaterenvironsci.com |
| N-pivot functionalized pyrazole derivatives | Cu(II) | ~20-50% | Liquid-liquid extraction | jmaterenvironsci.com |
Contribution to the Development of Functional Materials (e.g., Photochromic Systems)
Pyrazolone derivatives are integral to the development of advanced functional materials, most notably photochromic systems. innovareacademics.inijpsr.com Photochromism is the phenomenon of a reversible transformation of a chemical species between two forms, induced by the absorption of electromagnetic radiation, resulting in a change in color. researchgate.net In pyrazolone-based compounds, this often involves a light-induced reversible isomerization, such as a tautomeric conversion between enol and keto forms. researchgate.net
These photochromic pyrazolones have been synthesized and studied for their potential in creating novel solid-state photonic switches and high-density information storage systems. researchgate.netresearchgate.net Upon irradiation with light of a specific wavelength (typically UV), the compound changes its structure and, consequently, its absorption spectrum, leading to a visible color change. researchgate.netrug.nl This process can often be reversed by irradiation with a different wavelength of light or by heating. researchgate.net The fatigue resistance and the contrast between the two states are critical parameters for practical applications. researchgate.netrug.nl The ability to switch between states using an external light trigger makes these pyrazolone-based materials candidates for applications in optical data storage, molecular switches, and smart materials. researchgate.net
Future Research Directions and Perspectives
Exploration of Novel and Sustainable Synthetic Routes
The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research concerning 3,4-dimethyl-5-pyrazolone will undoubtedly focus on green chemistry principles to minimize environmental impact and enhance economic feasibility. Key areas of exploration include:
Energy-Efficient Techniques: The application of microwave and ultrasound-assisted synthesis has shown promise in accelerating reaction times and improving yields for pyrazole (B372694) derivatives. rsc.org Future work will likely involve the optimization of these techniques for the synthesis of this compound and its analogues.
Green Solvents and Catalysts: A significant shift towards the use of water as a renewable and non-toxic solvent is anticipated. rsc.orgthieme-connect.comrsc.org Research into the use of benign and biodegradable catalysts, such as silica-supported zinc chloride and other heterogeneous catalysts, will be crucial for developing sustainable synthetic protocols. rsc.orgias.ac.in The goal is to create processes that are not only effective and efficient but also inherently safer. ias.ac.in
Flow Chemistry: Continuous flow chemistry presents a powerful alternative to traditional batch synthesis, offering superior control over reaction parameters, enhanced safety, and easier scalability. mdpi.com The application of flow chemistry to the synthesis of pyrazolone (B3327878) derivatives is an emerging area that could lead to more efficient and greener manufacturing processes. mdpi.com
Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, adhering to the principles of atom economy. ignited.in The use of pyrazolone in MCRs, particularly in aqueous media, for the synthesis of complex heterocyclic systems like dihydropyrano[2,3-c]pyrazoles is a growing area of interest. researchgate.net
Identification of New Biological Targets and Elucidation of Novel Mechanisms of Action
While the biological activities of pyrazolone derivatives are well-documented, a deeper understanding of their molecular interactions is necessary for the development of next-generation therapeutics. Future research will focus on:
Discovering Novel Targets: The broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities, suggests that pyrazolone derivatives interact with multiple biological targets. connectjournals.comresearchgate.netinnovareacademics.in Future studies will aim to identify new protein targets, such as enzymes, receptors, and ion channels, to which these compounds can bind. researchgate.net For instance, some derivatives have been investigated as inhibitors of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).
Mechanism of Action Studies: Elucidating the precise mechanisms by which this compound and its derivatives exert their biological effects is a critical research area. This includes investigating their influence on cellular signaling pathways, such as the TGF-β2/SMAD pathway, and their ability to induce processes like apoptosis in cancer cells. ignited.in
Structure-Activity Relationship (SAR) Studies: A systematic exploration of how modifications to the pyrazolone scaffold affect biological activity is essential for optimizing therapeutic potential. researchgate.netfrontiersin.org SAR studies will guide the design of new derivatives with improved efficacy, selectivity, and pharmacokinetic profiles. researchgate.net
Advanced Computational Modeling for Rational Drug Design and Material Science Applications
Computational chemistry has become an indispensable tool in modern research, accelerating the discovery and development of new molecules with desired properties. For this compound, future computational work will be pivotal.
Rational Drug Design: Techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies are increasingly being used to design and predict the activity of new pyrazolone-based drug candidates. connectjournals.comresearchgate.net These methods allow for the virtual screening of large compound libraries and provide insights into the binding interactions between a ligand and its target protein, such as COX-2. msjonline.orgresearchgate.net This rational approach helps in prioritizing synthetic efforts towards the most promising molecules.
Predicting Physicochemical Properties: Computational models can predict key physicochemical properties of this compound derivatives, which is crucial for both drug development and material science applications. connectjournals.com Understanding properties like solubility and electronic structure is vital for designing novel pigments and dyes with specific color characteristics. primachemicals.com
Molecular Dynamics Simulations: Molecular dynamics simulations can provide a deeper understanding of the conformational changes and stability of pyrazolone derivatives when interacting with biological targets, such as enzymes, over time.
Integration of the this compound Moiety into Hybrid Molecular Systems
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful approach in drug discovery to address complex diseases and combat drug resistance. The this compound scaffold is an excellent candidate for creating novel hybrid compounds.
Synthesis of Novel Hybrids: Researchers are actively exploring the synthesis of hybrid molecules that incorporate the pyrazolone ring with other heterocyclic systems known for their biological activities, such as thiazole, pyran, chromene, and indole (B1671886). mdpi.comtandfonline.comekb.egmdpi.comaun.edu.eg The aim is to develop compounds with synergistic or multi-target activities. rsc.org
Diverse Biological Activities: These hybrid molecules are being evaluated for a wide range of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comresearchgate.nettandfonline.comekb.eg For example, pyrazole-chalcone hybrids have shown promising cytotoxic activities against various cancer cell lines. tandfonline.com
Overcoming Drug Resistance: The development of hybrid compounds is a key strategy to overcome the growing problem of antimicrobial resistance. By combining different pharmacophores, it may be possible to create agents that act on multiple targets or have novel mechanisms of action, making it more difficult for microorganisms to develop resistance.
Emerging Applications in Diverse Scientific and Technological Fields
Beyond its well-established role in pharmaceuticals, the unique chemical properties of this compound and its derivatives open up possibilities for their use in a variety of other scientific and technological domains.
Material Science: Pyrazolone derivatives have long been used in the production of dyes and pigments due to their ability to form stable and vibrant colorants. primachemicals.comwikipedia.org Future research will likely focus on developing new pyrazolone-based materials with tailored optical and electronic properties for applications in areas such as organic light-emitting diodes (OLEDs) and sensors. primachemicals.com The versatility of the pyrazolone ring allows for chemical modifications to control properties like solubility and compatibility with various media. primachemicals.com
Agrochemicals: The biological activity of pyrazole-containing compounds extends to agriculture, where they have been developed as insecticides, herbicides, and fungicides. ignited.intaylorandfrancis.com Future research could lead to the development of new, more effective, and environmentally safer agrochemicals based on the this compound scaffold.
Chelating Agents: The pyrazolone structure is capable of chelating metal ions, which has applications in areas such as analytical chemistry for the extraction and separation of metals, and potentially in the development of metal-based drugs. innovareacademics.in
Q & A
Q. What are the optimal synthetic methodologies for preparing 3,4-Dimethyl-5-pyrazolone and its derivatives under eco-friendly conditions?
- Methodological Answer : Eco-friendly synthesis can be achieved using diethanolamine as a catalyst in ethanol under reflux conditions. For example, pyrazolone derivatives are synthesized via condensation reactions between 5-methyl-2,4-dihydro-3H-pyrazol-3-one and aromatic aldehydes, with yields optimized by varying catalysts (e.g., ionic liquids) and solvents (Table 1). Reaction optimization should include screening solvents (e.g., ethanol vs. toluene) and catalysts (e.g., nanoparticles) to reduce hazardous waste .
Q. How can researchers confirm the structural integrity and purity of this compound derivatives post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Confirm substitution patterns and tautomeric equilibria (e.g., keto-enol tautomerism).
- IR : Identify functional groups like C=O and N-H stretches.
- Mass Spectrometry : Validate molecular ion peaks.
- Reference Data : Cross-check with NIST Chemistry WebBook for physicochemical properties (e.g., melting points, spectral signatures) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA guidelines for chemical handling. Key measures include:
- Ventilation : Use fume hoods to avoid inhalation exposure.
- First Aid : Immediate ethanol rinsing for skin contact and 48-hour medical observation post-exposure due to delayed toxicity risks.
- Storage : Keep in airtight containers at controlled humidity .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational predictions (e.g., molecular docking) and experimental biological activity data for this compound-based compounds?
- Methodological Answer : Discrepancies between docking studies (e.g., inhibition of 14-α-demethylase lanosterol, PDB:3LD6) and experimental results may arise from solvation effects or protein flexibility. Validate computational models by:
- In Vitro Assays : Test antifungal activity against Candida species.
- MD Simulations : Account for protein-ligand dynamics over time.
- Free Energy Calculations : Use MM/GBSA to refine binding affinity predictions .
Q. How can reaction parameters be systematically optimized to enhance yields in multi-step syntheses involving this compound intermediates?
- Methodological Answer : Apply Design of Experiments (DOE) principles:
- Variables : Temperature, catalyst loading, solvent polarity.
- Case Study : In the synthesis of fused pyrazolo[3,4-d]pyrimidines, coupling 5-aminopyrazole derivatives with carboxylic acids in DMF/HOBt increased yields to >75% (Table 2).
- Process Analytics : Use HPLC to monitor intermediate stability .
Q. What advanced spectroscopic techniques are critical for characterizing complex tautomeric equilibria in this compound derivatives?
- Methodological Answer :
Key Research Gaps and Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
